5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289808. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQZXTMUYNKLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314918 | |
| Record name | 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27187-13-9 | |
| Record name | 5-Chloro-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27187-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289808 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27187-13-9 | |
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| Record name | 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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| Record name | 27187-13-9 | |
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Foundational & Exploratory
Foreword: Unveiling a Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to 5-Chloro-[1]triazolo[4,3-a]pyridine (CAS: 27187-13-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
The fused heterocyclic system of[1]triazolo[4,3-a]pyridine is a cornerstone in contemporary medicinal chemistry and materials science.[2][3] Its derivatives are recognized for a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antidepressant properties.[2][4][5] This guide focuses on a key derivative, 5-Chloro-[1]triazolo[4,3-a]pyridine , a versatile building block whose strategic chlorine substituent serves as a linchpin for further chemical diversification. We will dissect its synthesis, explore its reactivity, and contextualize its application, providing the field-proven insights necessary for its effective utilization in research and development.
Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. 5-Chloro-[1]triazolo[4,3-a]pyridine is a solid compound under standard conditions, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 27187-13-9 | [6] |
| IUPAC Name | 5-Chloro-[1]triazolo[4,3-a]pyridine | [6] |
| Molecular Formula | C₆H₄ClN₃ | [6] |
| Molecular Weight | 153.57 g/mol | |
| Appearance | Solid | |
| Density | 1.51 g/cm³ | [7] |
| Refractive Index | 1.712 | [7] |
| SMILES | Clc1cccc2nncn12 | |
| InChI Key | FBQZXTMUYNKLRF-UHFFFAOYSA-N |
Synthesis Pathway: A Tale of Two Steps
The synthesis of 5-Chloro-[1]triazolo[4,3-a]pyridine is a logical and well-documented process rooted in fundamental heterocyclic chemistry. The overarching strategy involves the formation of a key hydrazinyl precursor, followed by an intramolecular cyclization to construct the fused triazole ring.
Step 1: Synthesis of the Key Intermediate: 2-Chloro-6-hydrazinopyridine
The journey begins with the nucleophilic aromatic substitution of a readily available starting material, 2,6-dichloropyridine.
-
Causality of Experimental Design: The choice of 2,6-dichloropyridine is strategic; the two chlorine atoms are electronically activated by the ring nitrogen, making them susceptible to nucleophilic attack. Hydrazine hydrate is an excellent and cost-effective nucleophile for this purpose. The reaction is typically performed in a protic solvent like methanol, which facilitates the dissolution of the reactants and the reaction progress. Prolonged heating under reflux is often necessary to provide sufficient activation energy to overcome the aromatic stabilization of the pyridine ring and drive the substitution to completion.[1]
Protocol 1: Synthesis of 2-Chloro-6-hydrazinopyridine[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine (2.0 g) in methanol (60 mL).
-
Addition of Nucleophile: To the stirred solution, add 80% hydrazine hydrate (10 mL).
-
Initial Reaction: Stir the solution at room temperature for 3 days. This initial period allows for the slow substitution to begin.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 days to ensure complete conversion.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure (rotoevaporation).
-
Purification: Take up the residue in a minimal amount of methanol, followed by another evaporation. Recrystallize the final solid from a methanol/water mixture to yield pure 2-Chloro-6-hydrazinopyridine.
Step 2: Intramolecular Cyclization to Form the Triazole Ring
With the 2-hydrazinopyridine intermediate in hand, the final step is to form the fused five-membered triazole ring. This is achieved through a cyclocondensation reaction with a one-carbon electrophile, such as triethyl orthoformate, followed by acid-catalyzed dehydration.
-
Causality of Experimental Design: Triethyl orthoformate serves as a source of a single carbon atom at the formate oxidation level. The initial reaction forms a hydrazone-like intermediate. The subsequent addition of an acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen, facilitating its departure as ethanol and triggering the final ring-closing step to form the aromatic triazole ring. This is a classic and robust method for constructing[1]triazole rings fused to heterocyclic systems.[4][8]
Protocol 2: Cyclization to 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine
-
Reaction Setup: Combine 2-Chloro-6-hydrazinopyridine with an excess of triethyl orthoformate.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture, typically at reflux, and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product.
Synthetic Workflow Visualization
Caption: Two-step synthesis of the target compound.
Chemical Reactivity and Strategic Importance
The true value of 5-Chloro-[1]triazolo[4,3-a]pyridine lies in its potential for derivatization. The molecule possesses two primary sites for chemical modification, making it an ideal scaffold for building chemical libraries for drug discovery.
-
The C5-Chloro Group: This is the most significant functional handle. The chlorine atom activates the position for nucleophilic aromatic substitution (SNAr) . This allows for the displacement of the chloride with a wide array of nucleophiles (amines, thiols, alkoxides), enabling systematic exploration of the structure-activity relationship (SAR) at this position. This modification is crucial in optimizing a compound's interaction with a biological target.[9]
-
The Triazole Ring: The triazole ring itself can be a site for further functionalization, often at the C3 position, to introduce additional diversity into molecular design.[9][10]
Caption: Key reactive sites for molecular diversification.
Applications in Drug Discovery and Medicinal Chemistry
The[1]triazolo[4,3-a]pyridine core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. The 5-chloro derivative serves as a critical starting material for accessing novel compounds with significant therapeutic potential.
-
Antimalarial Agents: Researchers have designed and synthesized libraries of[1]triazolo[4,3-a]pyridines as potential inhibitors of falcipain-2, a crucial cysteine protease for the malaria parasite Plasmodium falciparum.[4] The ability to modify the scaffold at various positions is key to optimizing potency and selectivity.
-
Cancer Immunotherapy: This scaffold has been identified as a novel heme-binding moiety for the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[9][11] IDO1 is a key enzyme that cancer cells exploit to suppress the immune system. Inhibiting IDO1 can restore the immune system's ability to attack tumors, making this a promising strategy in oncology.[9]
-
Broad Pharmacological Profile: The broader class of triazolopyridines has been investigated for a wide range of activities, including use as JAK1/2 inhibitors, anti-inflammatory agents, and antipsychotics, highlighting the chemical versatility of this heterocyclic system.[2][4][12]
Safety and Handling
As with any laboratory chemical, proper handling of 5-Chloro-[1]triazolo[4,3-a]pyridine is paramount. Buyer assumes responsibility to confirm product identity and purity.
| Safety Aspect | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11: Combustible Solids | |
| Precautions | Ensure good ventilation. Avoid formation of dust. Keep away from ignition sources. | [13] |
| PPE | Wear protective gloves, safety glasses, and a lab coat. | [14] |
Conclusion
5-Chloro-[1]triazolo[4,3-a]pyridine (CAS 27187-13-9) is more than just a chemical compound; it is a strategic tool for innovation. Its straightforward synthesis and, more importantly, its chemically reactive chlorine handle, provide a reliable and versatile entry point into a class of molecules with immense therapeutic potential. For researchers in drug development, understanding the synthesis and reactivity of this scaffold is essential for designing the next generation of targeted therapies.
References
- 1. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine27187-13-9,Purity98%_SYNTHONIX [molbase.com]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 13. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Emergence of Triazolo[4,3-a]pyridines: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
Foreword: A New Horizon in Heterocyclic Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold has asserted itself as a "privileged" structure in medicinal chemistry, a testament to its versatile biological activities and synthetic accessibility.[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of this fascinating class of compounds. We will delve into the core aspects of their discovery, from rational design and synthesis to rigorous biological evaluation and elucidation of their mechanisms of action. Our focus is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and self-validating protocols to empower your research endeavors.
I. The Triazolo[4,3-a]pyridine Core: A Foundation for Diverse Bioactivity
The fusion of a triazole and a pyridine ring creates a unique bicyclic heteroaromatic system with a distinct electronic and steric profile. This structural motif has been identified in a wide array of biologically active molecules, demonstrating a remarkable spectrum of pharmacological properties. These include, but are not limited to, antibacterial, antifungal, anticancer, antimalarial, and neuroprotective activities.[4][5] The versatility of the triazolo[4,3-a]pyridine core allows for strategic modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
II. Synthetic Strategies: Building the Triazolo[4,3-a]pyridine Scaffold
The construction of the triazolo[4,3-a]pyridine ring system can be achieved through several efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail some of the most robust and widely adopted synthetic protocols.
A. One-Pot Oxidative Cyclization: A Streamlined Approach
A highly efficient and atom-economical method for the synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines involves the one-pot reaction of 2-hydrazinopyridine with various aldehydes. This approach, often mediated by an oxidizing agent, provides a direct route to the desired products in good yields.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic aldehyde
-
Oxidizing agent (e.g., (diacetoxyiodo)benzene)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of 2-hydrazinopyridine (1.0 mmol) in DCM (10 mL), add the substituted aromatic aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the hydrazone intermediate.
-
Add the oxidizing agent (1.1 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.
B. Palladium-Catalyzed Cross-Coupling and Cyclization
For the synthesis of more complex derivatives, a palladium-catalyzed approach offers a powerful tool for C-N bond formation, followed by cyclization to construct the triazole ring. This method is particularly useful for introducing a diverse range of substituents at the 3-position.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines
Materials:
-
2-Chloropyridine
-
Substituted hydrazide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Toluene
-
Acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine 2-chloropyridine (1.0 mmol), the substituted hydrazide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 1-2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
To the crude intermediate, add acetic acid (5 mL) and heat in the microwave reactor at 150 °C for 30 minutes to effect dehydration and cyclization.
-
Remove the acetic acid under reduced pressure and purify the residue by column chromatography on silica gel.
C. Microwave-Assisted Synthesis of Hydrazone-Containing Derivatives
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. This approach has been successfully applied to the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties, which have shown promising antifungal activity.
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3-carbohydrazide Derivatives
Materials:
-
Substituted aldehyde
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, dissolve 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide (1.0 mmol) in ethanol (5 mL).
-
Add the substituted aldehyde (1.1 mmol) to the solution.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 10-15 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Diagram of Synthetic Workflow
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Review oftriazolo[1,5-a]pyrimidine biological activities
An In-Depth Technical Guide to the Biological Activities of Triazolo[1,5-a]pyrimidines
Foreword
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a fascinating and remarkably versatile heterocyclic scaffold. First reported in 1909, its structural resemblance to endogenous purines has made it a privileged structure in medicinal chemistry, serving as a template for a multitude of therapeutic agents.[1][4] While some purine-isosteric replacements have yielded compounds with significant biological activity, the TP scaffold's utility extends far beyond this initial concept.[1] Depending on the nature and placement of its substituents, the TP ring can act as a bioisostere for a carboxylic acid group or even the N-acetyl moiety of acetylated lysine.[1][4] This chemical adaptability has enabled its application across a wide spectrum of drug discovery programs, leading to the development of compounds with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system activities.[5][6]
This guide provides an in-depth exploration of the diverse biological activities of triazolo[1,5-a]pyrimidine derivatives. We will delve into the molecular mechanisms of action, examine critical structure-activity relationships (SAR), present detailed experimental protocols for biological evaluation, and summarize key findings in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this exceptional scaffold.
Anticancer Activities: A Multi-Pronged Assault on Malignancy
The TP scaffold has been extensively explored in oncology, yielding compounds that attack cancer cells through various mechanisms. This versatility makes it a rich source of lead compounds for developing novel chemotherapeutics, including agents capable of overcoming multidrug resistance.
Mechanisms of Antineoplastic Action
TP derivatives disrupt cancer cell proliferation and survival through several distinct and sometimes overlapping mechanisms of action.
-
Microtubule Dynamics Disruption: A significant class of anticancer TPs functions by interfering with the dynamic instability of microtubules, which are crucial for mitotic spindle formation and cell division.[7] Uniquely, some of these agents promote tubulin polymerization but do not bind to the classic taxoid site. Instead, they appear to interact with a novel "seventh site" and the vinca alkaloid binding site, inhibiting the binding of vinca alkaloids and leading to mitotic arrest.[8][9] This distinct mechanism offers a potential avenue to overcome taxane resistance. Other derivatives have been identified as traditional inhibitors of tubulin polymerization that interact with the colchicine-binding site.[10]
-
Kinase Inhibition: Capitalizing on their structural similarity to purines, TP derivatives have been successfully developed as inhibitors of key cell cycle and signaling kinases. They have shown potent, sub-micromolar inhibitory activity against cyclin-dependent kinase 2 (CDK-2), a critical regulator of cell cycle progression, and phosphatidylinositol 3-kinases (PI3K), which are central to cell growth and survival pathways.[1]
-
Epigenetic Modulation (LSD1 Inhibition): Certain TP derivatives function as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme often overexpressed in cancers.[2][11] By inhibiting LSD1, these compounds induce the accumulation of histone methylation marks (H3K4me1/me2 and H3K9me2), altering gene expression and suppressing cancer cell migration and proliferation.[11]
-
Signaling Pathway Suppression: Specific TP-indole hybrids have been shown to suppress the ERK signaling pathway by decreasing the phosphorylation levels of key components like c-Raf, MEK1/2, and ERK1/2.[2] This blockade of a critical pro-survival pathway leads to G2/M phase cell cycle arrest and apoptosis.[2]
-
Reversal of Multidrug Resistance (MDR): A major challenge in chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1). Highly potent TP-based ABCB1 inhibitors have been discovered that can reverse paclitaxel resistance at nanomolar concentrations.[12] These compounds work by directly inhibiting the efflux function of ABCB1, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[12]
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the TP core has established clear SAR for different anticancer mechanisms. For antitubulin agents, high potency is often achieved with specific substitutions at the 5- and 7-positions and on a C6-phenyl ring. For example, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position and ortho-fluoro atoms on the phenyl ring are critical for optimal activity.[7] For LSD1 inhibitors, specific side chains are crucial for achieving potent, FAD-competitive binding.[11]
Data Summary: Anticancer Triazolo[1,5-a]pyrimidines
| Compound Class/Example | Target/Mechanism | Cell Line(s) | Reported Potency (IC₅₀) | Reference |
| TP-Indole Hybrid (H12) | ERK Pathway Suppression | MGC-803, HCT-116 | 9.47 µM, 9.58 µM | [2] |
| Antitubulin TP (Compound 26) | Tubulin Polymerization Inhibitor | HeLa, A549 | 0.75 µM, 1.02 µM | [10] |
| CDK-2 Inhibitor (Compound 19) | CDK-2 Inhibition | (Enzymatic Assay) | Sub-µM | [1] |
| LSD1 Inhibitor (Compound C26) | LSD1/KDM1A Inhibition | (Enzymatic Assay) | 1.72 µM | [11] |
| MDR Reversal Agent (WS-898) | ABCB1 (P-gp) Inhibition | SW620/Ad300 | 5.0 nM (reversal) | [12] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effect of a test compound on cancer cell lines. The choice of the MTT assay is based on its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.
-
Cell Culture: Plate cancer cells (e.g., MGC-803, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test TP derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO) and positive control (e.g., 5-Fluorouracil) wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: ERK Signaling Pathway Inhibition
Caption: Inhibition of the ERK signaling cascade by a TP derivative.
Antimicrobial Activities: Targeting Bacterial and Fungal Pathogens
The TP scaffold is also a valuable template for developing novel anti-infective agents. Derivatives have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Mechanisms of Antimicrobial Action
-
Antibacterial Activity: The primary antibacterial mechanism for many TP derivatives involves the disruption of bacterial cell wall biosynthesis.[13][14] This mode of action is particularly effective against Gram-positive bacteria. More recently, TP compounds have been engineered as dual inhibitors of two essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).[15] This dual-targeting strategy can enhance potency and potentially reduce the development of resistance. Some compounds have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria with MIC values in the sub-microgram per milliliter range.[16][17]
-
Antifungal and Antiparasitic Activity: While less explored, TP derivatives have also been reported to possess activity against various fungal and parasitic organisms, highlighting the broad anti-infective potential of the scaffold.[5]
Data Summary: Antimicrobial Triazolo[1,5-a]pyrimidines
| Compound/Example | Target/Mechanism | Pathogen(s) | Reported Potency (MIC) | Reference |
| Compound 1 | Cell Wall Biosynthesis | Enterococcus faecium | 8 µg/mL | [14] |
| Compound 9a | DNA Gyrase Inhibition | Gram-positive/negative | 0.25 - 2.0 µg/mL | [17] |
| Compound 9o | Dual DNA Gyrase/DHFR | B. subtilis, S. aureus | 16 - 102 µM | [15] |
| Essramycin | (Initially reported antibacterial) | Gram-positive/negative | (Activity later disputed) | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its quantitative nature is essential for SAR studies.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range tested is 64 to 0.125 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Visualization: Antibacterial Screening Workflow
Caption: A typical workflow for screening and developing TP antibacterial agents.
Antiviral Activities: Inhibiting Viral Replication
The TP scaffold has emerged as a promising framework for the development of novel antiviral agents, targeting critical viral enzymes that are distinct from host cell machinery.
Mechanisms of Antiviral Action
-
Influenza Virus Polymerase Inhibition: A key strategy against influenza is to target the viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex (PA, PB1, PB2). TP derivatives have been identified that inhibit the crucial interaction between the PA and PB1 subunits.[1][18] By disrupting the formation of the active polymerase complex, these compounds effectively halt viral transcription and replication.[1]
-
HIV-1 RNase H Inhibition: The HIV-1 reverse transcriptase (RT) has two enzymatic functions: a DNA polymerase and a ribonuclease H (RNase H) activity. While polymerase inhibitors are mainstays of antiretroviral therapy, no approved drugs target the RNase H domain. TP derivatives have been discovered that act as selective, allosteric inhibitors of the HIV-1 RNase H function.[19][20] These compounds bind to a novel site on the enzyme, offering a new mechanism to combat HIV-1.[19]
Data Summary: Antiviral Triazolo[1,5-a]pyrimidines
| Compound Class | Target/Mechanism | Virus | Reported Potency | Reference |
| TP Carboxamides | Influenza RdRP (PA-PB1) | Influenza A | Micromolar range (inhibition) | [18] |
| TP Catechol Derivatives | HIV-1 RNase H (Allosteric) | HIV-1 | Low micromolar range (inhibition) | [19][20] |
Experimental Protocol: HIV-1 RNase H Inhibition Assay
This fluorescence-based assay is a robust method to identify and characterize inhibitors of the RNase H enzymatic activity of HIV-1 RT.
-
Substrate Preparation: Use a hybrid substrate consisting of a fluorescently labeled RNA strand annealed to a complementary DNA strand. The RNA strand should have a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. In the intact substrate, fluorescence is quenched.
-
Enzyme Reaction: In a 96-well plate, combine the recombinant HIV-1 RT enzyme with the test TP compound at various concentrations in an appropriate reaction buffer.
-
Initiation and Incubation: Initiate the reaction by adding the RNA/DNA hybrid substrate. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: The RNase H activity of the RT will cleave the RNA strand, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity using a plate reader (excitation/emission appropriate for the fluorophore).
-
Analysis: Compare the fluorescence in wells with the test compound to the control wells (enzyme + substrate, no inhibitor). Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualization: Inhibition of Influenza Virus Polymerase
Caption: TP derivatives disrupt the influenza RdRP complex formation.
Anti-inflammatory and CNS Activities
Beyond infectious diseases and cancer, the TP scaffold has demonstrated significant potential in modulating inflammatory responses and neuronal functions, opening doors for therapies targeting a host of other conditions.
Mechanisms of Action
-
Anti-inflammatory Activity: TP derivatives have been shown to possess significant anti-inflammatory properties. In cellular models, they can inhibit the lipopolysaccharide (LPS)-induced production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in macrophages.[21][22] The mechanism for some compounds has been linked to the inhibition of cyclooxygenase-2 (COX-2).[21]
-
CNS Activity - Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, microtubule-stabilizing TP compounds are being investigated as a therapeutic strategy.[23] By stabilizing microtubules in neurons, these agents can improve axonal transport and neuronal health, potentially counteracting the neurotoxic effects of tau pathology.[9]
-
CNS Activity - Anticonvulsant: Certain TP derivatives exhibit potent anticonvulsant activity in animal models of epilepsy.[24][25] Their mechanism often involves the positive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission in the brain.[24]
Data Summary: Anti-inflammatory and CNS-Active TPs
| Compound/Example | Activity | Target/Mechanism | Model | Key Finding | Reference |
| Compound 3 (UA-based) | Anti-inflammatory | COX-2 Inhibition | LPS-stimulated RAW 264.7 | Significantly decreased NO, TNF-α, IL-6 | [21] |
| Compound 9g | Anti-inflammatory | IL-6 Inhibition | LPS-induced acute lung injury | Ameliorated lung injury and inflammation | [22] |
| TPD Class I | Neuroprotection | Microtubule Stabilization | Mouse models of tauopathy | Potential treatment for tauopathies | [23] |
| Compound 3f | Anticonvulsant | (Mechanism not specified) | MES seizure model (mice) | ED₅₀ = 84.9 mg/Kg | [25] |
| Compound 5c/5e | Anticonvulsant | GABA-A Receptor PAM | PTZ seizure model (mice) | Potent activity, low neurotoxicity | [24] |
Conclusion
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its inherent "drug-like" properties and synthetic tractability have allowed for its decoration with a vast array of functional groups, leading to compounds with exquisitely tailored biological activities. From disrupting the cytoskeleton of cancer cells and inhibiting essential pathogen enzymes to modulating inflammatory cascades and neuronal receptors, the TP core has proven to be an exceptionally privileged and versatile platform. The continued exploration of its chemical space, guided by a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative therapeutics to address unmet medical needs.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 17. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,2,4-Triazolo[1,5- a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. elar.urfu.ru [elar.urfu.ru]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of theTriazolo[4,3-a]pyridine Scaffold
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds.[4][5] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including potent anticancer properties, neuroprotective effects, and inhibition of key enzymes like c-Met kinase and indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][8][9] For instance, certain derivatives have shown high antiproliferative effects against human tumor cell lines, while others are being explored as inhibitors in cancer immunotherapy.[7][10][11]
Given the therapeutic potential of this scaffold, the development of robust and efficient synthetic routes is of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a detailed, experience-driven protocol for the synthesis of 3-amino-[][2][3]triazolo[4,3-a]pyridines, focusing on the classical and reliable oxidative cyclization of pyridin-2-yl-guanidines. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting. Additionally, a modern, electrochemical alternative is presented, reflecting contemporary advancements in green chemistry.
Primary Synthetic Strategy: A Two-Stage Approach
The most established route to 3-amino-substituted[][2][3]triazolo[4,3-a]pyridines is a two-stage process. This method is favored for its reliability and the commercial availability of its precursors.
-
Stage 1: Formation of the N-Aryl-N'-(pyridin-2-yl)guanidine Intermediate. This foundational step involves the construction of a guanidine linkage between a 2-aminopyridine core and an aryl amine.
-
Stage 2: Intramolecular Oxidative Cyclization. The guanidine intermediate is then cyclized using a suitable oxidizing agent to forge the fused triazole ring system.
This strategy offers modularity, allowing for the synthesis of a diverse library of compounds by varying the substituents on both the pyridine and aryl amine starting materials.
Reaction Mechanism and Scientific Rationale
The key transformation in this synthesis is the oxidative cyclization of the guanidine intermediate. Lead(IV) acetate is a classic and highly effective oxidant for this purpose. The reaction proceeds via an intramolecular electrophilic amination.
Causality of the Mechanism:
-
Activation: The Lead(IV) acetate coordinates to one of the exocyclic nitrogen atoms of the guanidine moiety. This step increases the electrophilicity of the nitrogen and primes it for cyclization.
-
Intramolecular Attack: The endocyclic pyridine nitrogen (N1), acting as a nucleophile, attacks the activated exocyclic nitrogen. This is a 5-exo-trig cyclization, which is kinetically favored, leading to the formation of the five-membered triazole ring.
-
Proton Transfer & Elimination: A sequence of proton transfers and the elimination of Lead(II) acetate and acetic acid occurs, resulting in the aromatization of the newly formed triazole ring.
This method is trustworthy because the intramolecular nature of the cyclization leads to high regioselectivity, and the powerful oxidizing potential of Lead(IV) acetate ensures efficient conversion under relatively mild conditions.
Detailed Experimental Protocols
Safety Precaution: Lead(IV) acetate is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood. Dispose of lead-containing waste according to institutional guidelines.
Protocol 1: Synthesis of N-Phenyl-N'-(pyridin-2-yl)guanidine Intermediate
This protocol is adapted from established guanylation procedures.[12][13]
-
Materials & Reagents:
-
2-Aminopyridine (1.0 eq)
-
N,N'-Di-Boc-S-methylisothiourea (1.0 eq)
-
Mercury(II) chloride (HgCl₂, 1.1 eq)
-
Triethylamine (NEt₃, 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Alternative: Phenyl isothiocyanate can be used in place of the guanylating agent, followed by methylation and amination steps.
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aminopyridine (1.0 eq), N,N'-Di-Boc-S-methylisothiourea (1.0 eq), and anhydrous DCM.
-
Add triethylamine (3.0 eq) to the suspension and stir for 10 minutes at room temperature.
-
Carefully add mercury(II) chloride (1.1 eq) portion-wise. The reaction mixture may turn cloudy or grey.
-
Stir the reaction vigorously at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove the mercury salts. Wash the pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure. The crude product is the Boc-protected guanidine.
-
Purify the crude material by flash column chromatography on silica gel.
-
For deprotection, dissolve the purified Boc-protected guanidine in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc groups.
-
Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the desired guanidine. It can often be used in the next step without further purification or can be neutralized and purified if necessary.
-
Protocol 2: Oxidative Cyclization to 3-(Phenylamino)-[1][2][3]triazolo[4,3-a]pyridine
This procedure utilizes lead tetraacetate for the key cyclization step.[14][15]
-
Materials & Reagents:
-
N-Phenyl-N'-(pyridin-2-yl)guanidine (1.0 eq)
-
Lead(IV) acetate, Pb(OAc)₄ (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Phenyl-N'-(pyridin-2-yl)guanidine intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Lead(IV) acetate (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-(Phenylamino)-[][2][3]triazolo[4,3-a]pyridine.
-
Alternative "Green" Protocol: Electrochemically Induced Desulfurative Cyclization
Reflecting advancements in sustainable chemistry, an electrochemical approach has been developed that avoids the use of heavy metal oxidants.[10][11] This method is highly efficient and offers broad substrate scope.[10]
-
Principle: This one-pot reaction involves the initial formation of a thiosemicarbazide intermediate from 2-hydrazinopyridine and an isothiocyanate. This intermediate then undergoes an electrochemically induced desulfurative cyclization to form the final product.[10]
-
Key Advantages:
-
Typical Setup: An undivided electrochemical cell with a graphite anode and a platinum cathode is used, with an electrolyte such as n-Bu₄N·I in acetonitrile.[10]
Data Summary and Optimization
The yield and purity of the final product can be influenced by the electronic nature of the substituents on the starting materials.
| Entry | Pyridine Substituent (R¹) | Aryl Substituent (R²) | Typical Yield (%) | Notes |
| 1 | H | Phenyl | 75-85% | Standard reaction, generally high yielding. |
| 2 | 5-Cl | Phenyl | 70-80% | Electron-withdrawing groups on the pyridine ring can slightly decrease nucleophilicity but are well-tolerated. |
| 3 | H | 4-Methoxyphenyl | 80-90% | Electron-donating groups on the N-aryl ring can facilitate the reaction. |
| 4 | H | 4-Nitrophenyl | 65-75% | Strong electron-withdrawing groups on the N-aryl ring may slightly reduce yields. |
Data compiled from general observations in synthetic literature.
Troubleshooting and Optimization Insights
-
Incomplete Cyclization: If the reaction stalls, a small additional portion of the oxidant (0.2 eq) can be added. Ensure the starting guanidine is completely dry, as water can consume the oxidant.
-
Purification Challenges: The final product is basic. Using a silica gel column treated with 1-2% triethylamine in the eluent can prevent streaking and improve separation.
-
Alternative Oxidants: If lead sensitivity is a concern, other oxidants like (diacetoxyiodo)benzene (PIDA) can sometimes be used, although reaction conditions may require re-optimization.
-
Solvent Choice: While DCM is common, chloroform or acetonitrile can also be used. The choice may affect reaction time and solubility of intermediates.
References
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniupo.it [iris.uniupo.it]
- 9. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Access to 3-Amino-[1,2,4]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization [organic-chemistry.org]
- 11. Access to 3-Amino-[1,2,4]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Introduction: The Significance of 1,2,4-Triazolo[1,5-a]pyridines and the Advent of Microwave Chemistry
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities.[1] This fused bicyclic system is a core component in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications.[1] Notably, derivatives of this scaffold have been investigated as inhibitors of key biological targets such as Janus kinases (JAK1 and JAK2), phosphoinositide 3-kinase (PI3K), and as potential treatments for cancer, viral infections, and inflammatory diseases.[1][2] The unique electronic and structural properties of the 1,2,4-triazolo[1,5-a]pyridine ring system allow for diverse functionalization, making it an attractive target for drug discovery and development programs.
Traditionally, the synthesis of these valuable compounds has often involved multi-step procedures with long reaction times, harsh conditions, and the use of stoichiometric, and sometimes toxic, reagents.[3] However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[4] Microwave irradiation offers a powerful alternative to conventional heating methods, providing rapid, uniform heating of the reaction mixture. This leads to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purities.[4] The efficiency and green chemistry attributes of MAOS make it an ideal technology for the rapid generation of compound libraries and for the optimization of synthetic routes in a drug development setting.[4]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present a comparative analysis of different synthetic strategies, and offer detailed, step-by-step protocols to enable the successful implementation of these powerful techniques in your laboratory.
The Engine of a Revolution: Understanding Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis is a transformative technology that leverages the ability of microwave irradiation to directly and efficiently heat polar molecules in a reaction mixture. Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source, microwave heating is a volumetric process where energy is delivered directly to the molecules.[4] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[4]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces the migration of ions. Collisions between these moving ions generate heat, further contributing to the overall heating of the reaction mixture.[4]
This direct and efficient energy transfer results in a number of significant advantages over conventional heating methods, including:
-
Accelerated Reaction Rates: The rapid and uniform heating achieved with microwave irradiation can lead to dramatic increases in reaction rates, often reducing reaction times from hours to mere minutes.[4]
-
Improved Yields and Purity: The precise temperature control and uniform heating provided by modern microwave reactors can minimize the formation of byproducts, leading to higher yields of the desired product and simplified purification.[4]
-
Enhanced Reaction Control: Microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, enabling the fine-tuning of reaction conditions for optimal results.
-
Facilitation of "Difficult" Reactions: Reactions that are sluggish or require very high temperatures under conventional heating can often be successfully carried out under milder conditions using microwave irradiation.
-
Greener Chemistry: The reduced reaction times and improved efficiencies of microwave synthesis contribute to a more environmentally friendly approach to chemical synthesis by reducing energy consumption and solvent waste.[4]
Visualizing the Path to Discovery: A General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, from the initial selection of starting materials to the final characterization of the purified product.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
An In-Depth Guide to the Amination of 5-Chloro-triazolo[4,3-a]pyrazine: Protocols and Mechanistic Insights
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, and kinase inhibitory properties.[4][6][7][8] A critical step in the synthesis of libraries of these compounds for drug discovery is the late-stage functionalization of the 5-chloro-triazolo[4,3-a]pyrazine core. The introduction of an amino group at this position is a key transformation that allows for extensive exploration of the structure-activity relationship (SAR).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for the amination of 5-chloro-triazolo[4,3-a]pyrazine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Coupling.
The inherent electron-deficient nature of the pyrazine ring, further activated by the fused triazole, makes the 5-chloro position susceptible to direct attack by nucleophiles. This allows for a straightforward and often catalyst-free amination reaction.
Mechanistic Considerations: ipso- vs. tele-Substitution
The SNAr reaction on 5-halogenated[1][2][3]triazolo[4,3-a]pyrazines can proceed via two distinct pathways.[9]
-
ipso-Substitution: The nucleophilic amine directly attacks the carbon atom bearing the chlorine (C5), leading to the expected 5-amino product.
-
tele-Substitution: The nucleophile attacks a distant, electronically activated position, typically the C8 position. A subsequent rearrangement and elimination of HCl yields the 8-amino isomer.[9][10]
Recent studies have shown that for many primary amines, reaction with 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine leads exclusively to the tele-substituted 8-amino product, even under mild, room-temperature conditions.[2][11] This highlights the critical need for careful structural characterization of the products obtained from this methodology.
Caption: SNAr pathways for amination of 5-chloro-triazolo[4,3-a]pyrazine.
Protocol 1: General SNAr Amination with Primary Amines
This protocol is adapted from methodologies that demonstrate high yields for tele-substitution at room temperature.[2][10]
Materials:
-
Primary amine (liquid, ~25 eq or used as solvent)
-
Anhydrous solvent (e.g., Toluene, optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
Procedure:
-
To a clean, dry round-bottom flask, add 5-chloro-3-aryl-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 53 mg, 0.20 mmol).
-
Add the liquid primary amine in large excess (e.g., 500 µL). If the amine is a solid, dissolve both starting materials in a suitable solvent like toluene.
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at intervals (e.g., 2, 4, 6, and 16 hours). Reactions are often complete within 6 to 16 hours.[2]
-
Upon completion, remove the excess amine under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) or reversed-phase HPLC to yield the pure aminated product.[11]
-
Thoroughly characterize the product using 1H NMR, 13C NMR, and MS to confirm the regiochemistry of substitution (ipso vs. tele).
| Amine Type | Conditions | Typical Yields | Regioselectivity | Reference |
| Primary Alkylamines | Neat amine, Room Temp, 16h | 18-87% | Exclusive tele (C8) | [10][11] |
| Piperidine | Toluene, Reflux | Not specified | Mixture, minor ipso (C5) | [2] |
Expert Insights: The SNAr approach is exceptionally convenient due to its operational simplicity and mild conditions. However, its scope can be limited to sufficiently nucleophilic amines. The surprising and consistent preference for tele-substitution with primary amines in certain scaffolds underscores the importance of assuming nothing and performing rigorous structural elucidation.[2][10]
Buchwald-Hartwig Amination: The Versatile Powerhouse
For amines that are less nucleophilic or when precise control over ipso-substitution is required, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[12] This reaction has revolutionized C-N bond formation, offering broad substrate scope and high functional group tolerance.[13][14]
Mechanistic Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
-
Ligand Exchange/Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Buchwald-Hartwig Amination
Materials:
-
5-chloro-triazolo[4,3-a]pyrazine (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs2CO3, 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the 5-chloro-triazolo[4,3-a]pyrazine, amine, base, palladium precatalyst, and phosphine ligand to an oven-dried reaction vessel.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Features |
| Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100-110 | Very broad scope, highly active for aryl chlorides. |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | Good for coupling with primary and secondary amines. |
| [(CyPF-tBu)PdCl2] | Cs2CO3 | t-AmylOH | 100 | Air-stable precatalyst, efficient for heteroaryl halides.[13] |
Expert Insights: The Buchwald-Hartwig reaction is a robust and reliable method for accessing 5-amino (ipso) derivatives that are inaccessible via SNAr. The primary challenge is the sensitivity of the catalyst system to air and moisture, requiring inert atmosphere techniques. Careful selection of the ligand and base is crucial for optimizing the reaction for specific substrates.
Ullmann Coupling: The Cost-Effective Copper Alternative
The Ullmann C-N coupling is a classic transformation that has been revitalized by modern ligand development.[1] Using copper, a more abundant and less expensive metal than palladium, it presents an attractive alternative for industrial applications.[15][16]
Mechanistic Overview
While the exact mechanism is still debated and can be substrate-dependent, a plausible cycle involves a Cu(I)/Cu(III) pathway.
-
Oxidative Addition: The aryl chloride adds to a Cu(I) complex to form a Cu(III) intermediate.
-
Amine Coordination/Deprotonation: The amine coordinates to the copper center and is deprotonated by a base.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species.
The use of ligands, such as diamines, amino acids, or oxalic diamides, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions than the harsh, ligand-free classical Ullmann reaction.[15][17]
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Protocol 3: General Ligand-Assisted Ullmann Amination
Materials:
-
5-chloro-triazolo[4,3-a]pyrazine (1.0 eq)
-
Amine (1.5-2.0 eq)
-
Copper(I) source (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-20 mol%)
-
Base (e.g., K2CO3, K3PO4, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Inert atmosphere (optional but recommended)
Procedure:
-
To a reaction vessel, add the 5-chloro-triazolo[4,3-a]pyrazine, amine, base, CuI, and ligand.
-
Add the anhydrous solvent. While not as air-sensitive as Pd catalysts, flushing the vessel with nitrogen or argon is good practice.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-130 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is often a deep blue color due to copper salts. Wash the combined organic layers with brine and/or a dilute aqueous solution of ammonia to remove residual copper.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Copper Source/Ligand | Base | Solvent | Temperature (°C) | Key Features |
| CuI / L-Proline | K2CO3 | DMSO | 90-110 | Mild conditions, effective for various N-nucleophiles. |
| CuI / Oxalic Diamide | K3PO4 | DMSO | 120 | Highly effective for challenging (hetero)aryl chlorides.[16] |
| CuI / N,N'-Dimethylethylenediamine | K2CO3 | Toluene | 110 | Good for coupling with aliphatic and aromatic amines. |
Expert Insights: The Ullmann coupling is an excellent, cost-effective strategy, particularly for large-scale synthesis. While historically requiring harsh conditions, modern ligand-accelerated protocols have made it a much more practical and versatile tool.[17] It is particularly useful for coupling with N-heterocycles. One must be mindful of the workup, as removing residual copper salts is essential for product purity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature.- Inactive catalyst (Pd/Cu).- Base is too weak or has poor solubility. | - Increase reaction temperature.- Use fresh catalyst/ligand; ensure inert conditions for Pd.- Switch to a stronger or more soluble base (e.g., K3PO4 to NaOt-Bu). |
| Dehalogenation Side Product | - Presence of a hydrogen source.- For Pd-catalysis, β-hydride elimination from the amido complex. | - Ensure anhydrous conditions.- Use a ligand that promotes faster reductive elimination (e.g., a bulkier Buchwald ligand). |
| Mixture of Isomers (SNAr) | - Reaction conditions favor both ipso and tele pathways. | - Change the solvent or temperature.- Switch to a transition-metal-catalyzed method (Buchwald-Hartwig) for predictable ipso-selectivity. |
| Difficult Purification | - Residual metal catalyst.- Base is difficult to remove. | - For Cu, wash with dilute aqueous ammonia.- For Pd, filter the crude product through a plug of Celite or silica.- Perform an acidic or basic wash during workup. |
Conclusion
The amination of 5-chloro-triazolo[4,3-a]pyrazine is a cornerstone transformation for medicinal chemistry programs targeting this scaffold. The choice of method depends critically on the desired regiochemical outcome, the nature of the amine coupling partner, and considerations of scale and cost.
-
SNAr is ideal for rapid, catalyst-free synthesis with nucleophilic amines, but requires careful product analysis due to the potential for unexpected tele-substitution.
-
Buchwald-Hartwig amination offers the broadest substrate scope and the most reliable control for achieving ipso-substitution, making it the premier choice for library synthesis.
-
Ullmann coupling provides a robust, economical, and scalable alternative, with modern protocols making it an increasingly attractive option for both academic and industrial labs.
By understanding the mechanisms and protocols outlined in this guide, researchers can confidently and efficiently synthesize diverse libraries of aminated triazolo[4,3-a]pyrazines to accelerate the discovery of new medicines.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 5-Chloro-triazolo[4,3-a]pyridine Scaffolds in Modern Cancer Research
Foreword: The Evolving Landscape of Targeted Cancer Therapy
The paradigm of cancer treatment has irrevocably shifted from broad-spectrum cytotoxic agents to targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets with high affinity and selectivity. The triazolo[4,3-a]pyridine core, in particular, has garnered significant attention as a versatile scaffold for the development of novel kinase inhibitors and other targeted agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-triazolo[4,3-a]pyridine and its derivatives in cancer research. While this guide uses the 5-chloro substitution as a focal point for discussion, the principles and protocols outlined herein are broadly applicable to the wider class of triazolo[4,3-a]pyridine-based compounds.
The Triazolo[4,3-a]pyridine Scaffold: A Privileged Structure in Oncology
The[1][2]triazolo[4,3-a]pyridine ring system is a rigid, planar structure that has proven to be an effective pharmacophore for engaging with the ATP-binding pockets of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The versatility of the triazolo[4,3-a]pyridine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a chloro group at the 5-position can significantly influence the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to target proteins or providing a handle for further chemical elaboration.[6]
Derivatives of the triazolo[4,3-a]pyridine scaffold have been investigated as inhibitors of several key oncogenic drivers, including:
-
Smoothened (SMO) : A critical component of the Hedgehog signaling pathway, which is aberrantly activated in various cancers, including colorectal carcinoma.[7]
-
Bromodomain-containing protein 4 (BRD4) : An epigenetic reader protein that is a promising target in several hematological malignancies and solid tumors.[8]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) : An enzyme involved in tumor immune evasion, making its inhibitors a promising strategy in cancer immunotherapy.[6]
-
c-Met : A receptor tyrosine kinase, that when overexpressed, is implicated in several cancers.[3]
-
PIM kinases : A family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in cell survival and proliferation.[9]
Potential Mechanisms of Action and Therapeutic Hypotheses
Based on existing research on triazolo[4,3-a]pyridine derivatives, a compound like 5-Chloro-triazolo[4,3-a]pyridine could be hypothesized to exert its anticancer effects through the inhibition of one or more key signaling pathways. The diagram below illustrates a generalized signaling cascade that is often dysregulated in cancer and can be targeted by small molecule inhibitors.
Figure 1: A simplified diagram of a common oncogenic signaling pathway.
Experimental Workflows for Compound Characterization
The following section provides detailed protocols for the initial characterization of a novel 5-Chloro-triazolo[4,3-a]pyridine derivative. The workflow is designed to first assess the compound's effect on cancer cell viability and then to probe its impact on specific protein targets.
Figure 2: A typical experimental workflow for evaluating a new anticancer compound.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Chloro-triazolo[4,3-a]pyridine derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Chloro-triazolo[4,3-a]pyridine derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[2] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified incubator.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Recommendation | Reference |
| Cell Seeding Density | 1 x 10⁴ - 1 x 10⁵ cells/well | [11] |
| MTT Concentration | 0.5 mg/mL | [1][10] |
| Incubation Time (MTT) | 4 hours | [1][11] |
| Solubilization Time | Overnight | [1] |
| Absorbance Wavelength | 570-590 nm |
Table 1: Recommended parameters for the MTT assay.
Protocol: Analysis of Protein Expression and Signaling by Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.[12] This protocol can be used to assess the effect of the 5-Chloro-triazolo[4,3-a]pyridine derivative on the expression levels of target proteins and the phosphorylation status of key signaling molecules.[13]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the compound for the desired time, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[14] Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.
Concluding Remarks and Future Directions
The 5-Chloro-triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel targeted therapies in oncology. The protocols detailed in this guide provide a robust framework for the initial characterization of such compounds. Further studies should focus on elucidating the precise molecular mechanism of action, optimizing the lead compound through medicinal chemistry efforts, and evaluating its efficacy and safety in preclinical in vivo models. The ultimate goal is to translate these promising chemical entities into effective and safe cancer therapeutics.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inits.at [inits.at]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application of Triazolopyridines in Treating Viral Infections: A Guide for Researchers
Introduction: The Emergence of Triazolopyridines as a Privileged Scaffold in Antiviral Drug Discovery
The relentless challenge posed by viral infections, underscored by the recent global pandemic, necessitates a continuous and innovative approach to the discovery and development of novel antiviral agents. Within the vast landscape of medicinal chemistry, the triazolopyridine and its isomeric counterpart, triazolopyrimidine, have emerged as "privileged scaffolds."[1] This designation stems from their remarkable versatility, characterized by synthetic accessibility that allows for diverse functionalization, and their inherent ability to engage in multiple, specific interactions with biological targets.[1] This unique combination of features has positioned triazolopyridine-based compounds at the forefront of research aimed at combating a wide array of viral pathogens, including those responsible for Hepatitis B, HIV, and severe acute respiratory syndrome.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the application of triazolopyridines in treating viral infections, detailing their mechanisms of action, and offering robust, field-proven protocols for their evaluation. The narrative is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the methodologies presented.
Mechanisms of Action: Targeting Both Viral and Host Factors
The antiviral efficacy of triazolopyridines is rooted in their ability to inhibit critical viral enzymes and to modulate host-cell pathways that are hijacked by viruses for their replication and persistence. This dual-pronged approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.
Direct-Acting Antiviral Mechanisms
A primary target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[2][3][4] Triazolopyrimidine derivatives have been identified as potent inhibitors of the RdRp of several viruses, including SARS-CoV-2.[2][3][4] These compounds often act as nucleoside analogues, competing with natural nucleoside triphosphates for incorporation into the nascent RNA strand, thereby causing premature chain termination and halting viral replication.
Workflow for Screening Triazolopyridine Derivatives as RdRp Inhibitors
Caption: Workflow for the identification and optimization of triazolopyridine-based RdRp inhibitors.
Viral proteases are another critical class of enzymes that process viral polyproteins into their functional units, a step that is indispensable for viral maturation and infectivity. The papain-like protease (PLpro) of SARS-CoV-2 is a validated drug target.[5][6] A triazolopyrimidinyl scaffold has been identified as a novel inhibitor of SARS-CoV-2 PLpro, demonstrating the potential of this chemical class to disrupt viral protein processing.[5][6]
Chronic Hepatitis B virus (HBV) infection is characterized by the persistent high-level expression of the hepatitis B surface antigen (HBsAg), which contributes to immune tolerance and the maintenance of the chronic state.[7][8] Certain triazolo-pyrimidine derivatives have been discovered to be potent inhibitors of HBsAg secretion from infected hepatocytes.[7][8] This mechanism is distinct from that of current nucleos(t)ide analogues that target the viral polymerase, offering a complementary strategy for HBV treatment.
HBV Life Cycle and the Role of HBsAg Secretion
Caption: Simplified HBV life cycle highlighting HBsAg secretion and the inhibitory action of triazolopyrimidines.
Host-Targeting Antiviral Mechanisms
A major obstacle to curing HIV-1 infection is the persistence of a latent viral reservoir in resting CD4+ T cells. The "shock and kill" strategy aims to reactivate this latent virus (the "shock"), making the infected cells visible to the immune system for clearance (the "kill").[9][10] Bromodomain-containing protein 4 (BRD4), a host epigenetic reader, plays a crucial role in maintaining HIV-1 latency by sequestering the positive transcription elongation factor b (P-TEFb), which is essential for HIV-1 transcription.[11][12] Novel triazolopyridine-based compounds have been developed as potent BRD4 inhibitors.[13][14] By displacing BRD4 from chromatin, these inhibitors release P-TEFb, allowing the HIV-1 Tat protein to recruit it to the viral promoter and potently reactivate transcription.
The "Shock and Kill" Strategy for HIV-1 Latency: Role of BRD4 Inhibitors
Caption: Mechanism of HIV-1 latency reversal by triazolopyridine-based BRD4 inhibitors.
Quantitative Antiviral Activity of Triazolopyridine and Triazolopyrimidine Derivatives
The following tables summarize the in vitro antiviral activity of representative triazolopyridine and triazolopyrimidine compounds against various viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the compound that inhibits viral replication or enzyme activity by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound ID | Target | Assay | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| PBHBV-2-15 | HBsAg Secretion | ELISA | HepG2.2.15 | 1.4 ± 0.4 | >50 | ≥36 | [7][8] |
| PBHBV-001 | HBsAg Secretion | ELISA | HepG2.2.15 | 4.1 ± 2.1 | >50 | >12 | [7] |
| HBF-0259 | HBsAg Secretion | ELISA | HepG2.2.15 | 11.3 ± 3.2 | >50 | >4.4 | [7] |
Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV-1)
| Compound ID | Target | Assay | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Compound 12m | BRD4 | Cell Proliferation | MV4-11 | 0.02 | >10 | >500 | [13] |
| Compound 13d | BRD4 | Latency Reversal | J-Lat | Potent | Low | High | [14] |
Table 3: Antiviral Activity against SARS-CoV-2
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Compound 372 | PLpro | Enzymatic | 82 ± 34 | [5][6] |
| Monomethylated Triazolopyrimidine | RdRp | In silico | N/A | [2][3][4] |
Table 4: Antiviral Activity against Other Viruses
| Compound ID | Virus | Target | Assay | Cell Line | EC50/IC50 (µM) | Reference |
| Mol-5 | Dengue Virus (DENV2) | RdRp | CPE | BHK-21 | 4.5 ± 0.08 | [15] |
| Mol-5 | Dengue Virus (DENV2) | RdRp | Enzymatic | N/A | 1.28 ± 0.2 | [15] |
| Unnamed Series | Chikungunya Virus (CHIKV) | nsP1 | Virus Yield/CPE | Vero | Low µM range | [16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments to evaluate the antiviral activity of triazolopyridine derivatives.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect. Cell viability is typically assessed using a colorimetric or fluorometric readout.
Rationale: The CPE inhibition assay is a robust and high-throughput method for primary screening of antiviral compounds. It provides a measure of a compound's ability to inhibit any stage of the viral life cycle that leads to cell death.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM or MEM) with fetal bovine serum (FBS) and antibiotics
-
Triazolopyridine compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the triazolopyridine compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment and Infection:
-
For the antiviral assay plates, remove the old medium from the cells and add the compound dilutions.
-
Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include cell control wells (cells only, no virus or compound), virus control wells (cells and virus, no compound), and compound toxicity control wells (cells and compound, no virus).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Determine the 50% cytotoxic concentration (CC50) from the compound toxicity control plates in the same manner.
-
Calculate the Selectivity Index (SI) = CC50 / EC50.
Protocol 2: Virus Yield Reduction Assay
Principle: This assay directly quantifies the amount of infectious virus particles produced in the presence of an antiviral compound.
Rationale: The virus yield reduction assay is a more direct measure of antiviral activity than the CPE assay and is often used as a secondary screen to confirm hits. It is particularly useful for viruses that do not cause a pronounced CPE.
Materials:
-
Same as for the CPE inhibition assay.
-
96-well plates for virus titration.
Procedure:
-
Cell Seeding, Compound Preparation, and Infection: Follow steps 1-3 of the CPE inhibition assay protocol.
-
Incubation: Incubate the plates for a single viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the supernatant from each well. The supernatant can be stored at -80°C.
-
Virus Titration:
-
Perform serial 10-fold dilutions of the harvested supernatants.
-
Infect fresh monolayers of host cells in 96-well plates with the dilutions.
-
Incubate for 3-7 days and then assess for CPE.
-
Calculate the virus titer (TCID50/mL) for each compound concentration using the Reed-Muench or Spearman-Karber method.
-
Data Analysis:
-
Calculate the log reduction in virus titer for each compound concentration compared to the virus control.
-
Determine the EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%) by plotting the log reduction in virus titer against the log of the compound concentration.
Protocol 3: In Vitro RdRp Inhibition Assay (Fluorescence-based)
Principle: This biochemical assay measures the activity of purified viral RdRp by detecting the synthesis of a new RNA strand using a fluorescent dye that intercalates into double-stranded RNA.
Rationale: This assay directly assesses the inhibitory effect of a compound on the viral RdRp enzyme, providing mechanistic insight. It is a cell-free system, which eliminates factors such as compound uptake and metabolism.
Materials:
-
Recombinant viral RdRp enzyme
-
RNA template and primer
-
Ribonucleoside triphosphates (rNTPs)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
dsRNA-intercalating fluorescent dye (e.g., SYBR Green II)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Setup: Add the triazolopyridine compound at various concentrations to the wells of a 384-well plate. Include no-compound (positive) and no-enzyme (negative) controls.
-
Enzyme and Template Addition: Add the RdRp enzyme and the RNA template/primer to all wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the rNTP mix to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
-
Detection: Stop the reaction and add the fluorescent dye.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Calculate the percent inhibition of RdRp activity for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: HBsAg Secretion Inhibition Assay (ELISA)
Principle: This assay quantifies the amount of HBsAg secreted into the cell culture supernatant from HBV-producing cells using a sandwich enzyme-linked immunosorbent assay (ELISA).
Rationale: This assay specifically measures the inhibition of HBsAg secretion, a key therapeutic target for achieving a functional cure for chronic hepatitis B.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium
-
Triazolopyrimidine compounds
-
96-well cell culture plates
-
HBsAg ELISA kit
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates.
-
Compound Treatment: After the cells have attached, replace the medium with fresh medium containing serial dilutions of the triazolopyrimidine compounds.
-
Incubation: Incubate the plates for 3-4 days.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the HBsAg ELISA on the collected supernatants according to the kit manufacturer's instructions.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT) on the cells in the plate to determine the CC50.
Data Analysis:
-
Generate a standard curve using the HBsAg standards provided in the ELISA kit.
-
Calculate the concentration of HBsAg in each supernatant from the standard curve.
-
Calculate the percent inhibition of HBsAg secretion for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Determine the CC50 from the cell viability assay.
-
Calculate the Selectivity Index (SI) = CC50 / EC50.
Conclusion and Future Directions
Triazolopyridines and their related scaffolds represent a highly promising class of compounds for the development of novel antiviral therapies. Their synthetic tractability and ability to target a diverse range of viral and host factors provide a rich foundation for future drug discovery efforts. The protocols and data presented in this guide offer a comprehensive framework for researchers to evaluate the antiviral potential of new triazolopyridine derivatives.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) and Lead Optimization: Systematically modifying the triazolopyridine scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular interactions between triazolopyridine inhibitors and their viral or host targets.
-
In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models of viral infection.
-
Combination Therapy: Exploring the synergistic potential of triazolopyridine-based compounds with existing antiviral drugs to enhance efficacy and combat drug resistance.
By leveraging the methodologies and insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of triazolopyridines in the ongoing fight against viral diseases.
References
- 1. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Triazolopyrimidinyl Scaffold SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 10. The Short Isoform of BRD4 Promotes HIV-1 Latency by Engaging Repressive SWI/SNF Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Emergence of Triazolo[4,3-a]pyridines as a Promising Scaffold for Novel Antimalarial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimalarial drug resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers engaged in the development of triazolo[4,3-a]pyridine-based antimalarial agents. We delve into the rationale behind selecting this scaffold, provide detailed, field-tested protocols for synthesis and biological evaluation, and offer insights into structure-activity relationship (SAR) analysis. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the drug discovery process.
Introduction: The Imperative for New Antimalarials
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, with hundreds of thousands of deaths annually.[4] The efficacy of frontline artemisinin-based combination therapies (ACTs) is threatened by the spread of parasite resistance, creating a critical need for new antimalarials.[5] The exploration of novel chemical scaffolds is a cornerstone of this effort. The[1][2][3]triazolo[4,3-a]pyridine system is one such scaffold of interest, recognized for its broad biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[2][6] Its potential in antimalarial drug discovery is an area of active and promising investigation.[1][7]
The Triazolo[4,3-a]pyridine Scaffold: Rationale for Antimalarial Development
The triazolo[4,3-a]pyridine scaffold is an aromatic, nitrogen-rich heterocyclic system. Its rigid structure and potential for diverse functionalization make it an attractive starting point for library synthesis. Furthermore, related fused heterocyclic systems, such as the bioisosteric triazolopyrimidines, have yielded potent inhibitors of essential parasite enzymes. For instance, the triazolopyrimidine DSM265 is a known inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, and has advanced to clinical development.[2][8][9] This precedent provides a strong rationale for investigating the antimalarial potential of the triazolo[4,3-a]pyridine core.
Initial drug discovery campaigns have often employed in silico methods, such as virtual screening and molecular docking, to identify potential parasite targets. Studies have investigated the potential of triazolo[4,3-a]pyridine derivatives to inhibit falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by the parasite.[1][3][7]
Caption: High-level workflow for antimalarial drug discovery using the triazolo[4,3-a]pyridine scaffold.
Protocol 1: Synthesis of a Representative[1][2][3]Triazolo[4,3-a]pyridine Sulfonamide
This protocol describes a general method for synthesizing[1][2][3]triazolo[4,3-a]pyridines, adapted from established literature procedures involving the cyclization of a substituted 2-hydrazinopyridine intermediate.[1][10] This example focuses on creating a sulfonamide derivative, a functional group present in many effective antimicrobial agents.[2]
Caption: General synthetic pathway for[1][2][3]triazolo[4,3-a]pyridine sulfonamides.
Step-by-Step Methodology:
-
Synthesis of 2-Chloro-N-aryl/alkyl-pyridine-sulfonamide:
-
Dissolve 2-chloropyridine-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired primary or secondary amine (1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
-
Synthesis of 2-Hydrazinyl-N-aryl/alkyl-pyridine-sulfonamide:
-
Dissolve the 2-chloro-pyridine-sulfonamide intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 6-24 hours until TLC indicates consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can often be triturated with a solvent like diethyl ether to afford the pure product.
-
-
Cyclization to form the[1][2][3]Triazolo[4,3-a]pyridine Core:
-
A palladium-catalyzed addition of a hydrazide to 2-chloropyridine followed by microwave-assisted dehydration in acetic acid is an efficient method.[10]
-
Procedure: To the 2-hydrazinyl-pyridine intermediate (1.0 eq), add an appropriate cyclizing agent such as triethyl orthoformate or a carboxylic acid derivative in a microwave-safe vial.
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) if necessary.
-
Heat the reaction mixture using microwave irradiation (e.g., 120-150 °C for 15-60 minutes).
-
After cooling, purify the product directly by column chromatography.
-
Causality Behind Experimental Choices:
-
Palladium Catalysis: This method provides high efficiency and chemoselectivity for the addition of hydrazides to the 2-chloropyridine.[10]
-
Microwave Irradiation: Significantly reduces reaction times for the dehydration/cyclization step from hours to minutes, often improving yields and reducing side-product formation compared to conventional heating.
-
Sulfonamide Group: This functional group is a well-known pharmacophore in various drugs and can improve physicochemical properties and target engagement.[2]
Protocol 2: In Vitro Antiplasmodial and Cytotoxicity Assays
Accurate assessment of a compound's activity against the parasite and its selectivity over human cells is a critical step.
Caption: Workflow for determining antiplasmodial IC50 and cytotoxicity CC50 values.
A. Antiplasmodial Activity (SYBR Green I Assay)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Preparation: Prepare serial dilutions of test compounds in 96-well plates.
-
Parasite Culture: Add asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) at ~0.5% parasitemia and 2% hematocrit.[11]
-
Incubation: Incubate plates for 72 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Measurement: Incubate in the dark for 1 hour, then measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Analysis: Plot fluorescence vs. log[concentration] and fit to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC50).
B. Cytotoxicity Assay (Resazurin-based)
-
Cell Culture: Seed a human cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.[11]
-
Compound Addition: Add serial dilutions of the test compounds and incubate for 72 hours.
-
Staining: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm).
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) from a dose-response curve. The Selectivity Index (SI) is then calculated as CC50/IC50.
Causality Behind Experimental Choices:
-
Dual Strains: Using both chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2, K1) parasite strains is crucial to identify compounds that can overcome common resistance mechanisms.[11]
-
SYBR Green I: Provides a robust, high-throughput method for quantifying parasite DNA, which is directly proportional to parasite numbers.
-
Selectivity Index (SI): A high SI value is a critical indicator of a compound's potential as a drug candidate, signifying that it is significantly more toxic to the parasite than to host cells.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the triazolo[4,3-a]pyridine scaffold has yielded valuable insights into the structural requirements for antimalarial activity. The following table summarizes representative data from literature, focusing on sulfonamide derivatives.[1][7]
| Compound ID | Scaffold Position | R Group Modification | IC50 (µM) vs. P. falciparum [1][7] | Notes |
| Lead 1 | 6-position | -SO₂-N(4-methoxyphenyl)(3-fluorobenzyl) | 2.24 | Good in vitro activity. |
| Lead 2 | 8-position | -SO₂-(piperidin-1-yl) | 4.98 | Demonstrates that activity can be achieved with substitution at different positions. |
| Analog A | 3-position | Ethyl | Varies | Activity is highly dependent on the nature of the sulfonamide group. |
| Analog B | 3-position | Benzylthio | Varies | The substituent on the triazole ring significantly modulates potency. |
Key SAR Observations:
-
Sulfonamide Position: Potent compounds have been developed with the sulfonamide substituent at either the 6- or 8-position of the pyridine ring.[2]
-
Sulfonamide Substituents: The nature of the amine on the sulfonamide group is a critical determinant of activity. Bulky, lipophilic groups appear to be well-tolerated and can enhance potency.[1]
-
Triazole Ring Substitution: Modifications at the 3-position of the triazole ring also play a significant role in modulating antimalarial activity.[2]
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a viable and promising starting point for the development of novel antimalarial agents. The synthetic accessibility and amenability to diversification allow for the rapid exploration of chemical space to optimize potency and drug-like properties.
Future work should focus on:
-
Lead Optimization: Improving metabolic stability and pharmacokinetic profiles of the most potent hits.
-
Mechanism of Action Deconvolution: Beyond in silico predictions, experimental validation of the molecular target (e.g., enzymatic assays, thermal shift assays, resistance selection) is essential.
-
In Vivo Efficacy: Advancing optimized leads into standard animal models of malaria, such as the P. berghei model or humanized mouse models with P. falciparum, to assess in vivo efficacy.[12]
By leveraging the protocols and insights provided herein, researchers can effectively contribute to the critical mission of discovering the next generation of antimalarial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 11. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 12. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Triazolo[1,5-a]pyridine Derivatives as RORγt Inverse Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting RORγt in Autoimmune Disease
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that has emerged as a critical transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are a subset of CD4+ T lymphocytes that play a pivotal role in the immune response against certain pathogens.[1] However, the dysregulation of Th17 cells and their primary effector cytokine, Interleukin-17 (IL-17), is strongly implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][4][5][6][7]
RORγt acts as a "master switch" for Th17 cell lineage commitment by binding to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of genes encoding for pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[1][6][8] This transcriptional activation is regulated by the binding of endogenous ligands and the recruitment of coactivator proteins.[9][10] Given its central role in the Th17 inflammatory pathway, RORγt has become a highly attractive therapeutic target for the development of novel immunomodulatory drugs.[11]
The Rise of Inverse Agonists: A Novel Therapeutic Strategy
Unlike traditional antagonists that simply block the binding of an agonist, inverse agonists are a unique class of ligands that bind to a receptor and induce an opposite pharmacological response.[4] In the context of RORγt, which exhibits a degree of constitutive activity, inverse agonists stabilize the receptor in an inactive conformation.[4] This action prevents the recruitment of coactivator proteins and may even facilitate the binding of corepressors, leading to a significant reduction in the basal transcriptional activity of RORγt.[9][11] The net effect is a suppression of Th17 cell differentiation and a marked decrease in the production of pro-inflammatory cytokines.[4][12]
Triazolo[1,5-a]pyridine Derivatives: A Promising Chemical Scaffold
Recent drug discovery efforts have identified[1][13][14]triazolo[1,5-a]pyridine derivatives as a potent and promising class of RORγt inverse agonists.[7][14][15][16] These compounds have demonstrated strong inhibitory activity in various in vitro and in vivo models of autoimmune disease.[15][16] The triazolopyridine core represents a versatile scaffold that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties.[7][14] This application note provides a detailed guide for researchers on the evaluation and application of these novel RORγt inverse agonists.
Signaling Pathway and Mechanism of Action
The mechanism of action of Triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists is centered on their ability to modulate the transcriptional activity of RORγt within the nucleus of Th17 cells.
Caption: RORγt signaling pathway and the mechanism of inverse agonism.
Experimental Protocols
This section provides detailed protocols for the in vitro and in vivo evaluation of Triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists.
In Vitro Assays
1. RORγt Ligand Binding Assay
-
Objective: To determine the binding affinity of the test compounds to the RORγt ligand-binding domain (LBD).
-
Principle: A competitive binding assay, such as a radioligand binding assay or a fluorescence resonance energy transfer (FRET) assay, is used to measure the displacement of a known high-affinity ligand by the test compound.[17]
-
Protocol:
-
Prepare a reaction mixture containing recombinant human RORγt-LBD, a fluorescently labeled coactivator peptide, and a terbium-labeled anti-His antibody.
-
Add serial dilutions of the Triazolo[1,5-a]pyridine derivative or a reference inverse agonist.
-
Incubate the mixture to allow for binding equilibrium.
-
Measure the FRET signal, which is proportional to the amount of coactivator peptide bound to the RORγt-LBD.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the known ligand.
-
2. Cell-Based Reporter Gene Assay
-
Objective: To assess the functional activity of the test compounds as inverse agonists in a cellular context.
-
Principle: A reporter gene assay is used to measure the transcriptional activity of RORγt in response to the test compound.[14][15]
-
Protocol:
-
Transfect a suitable cell line (e.g., HEK293T or Jurkat cells) with two plasmids: one expressing the RORγt-LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treat the transfected cells with serial dilutions of the Triazolo[1,5-a]pyridine derivative.
-
After an incubation period, lyse the cells and measure luciferase activity.
-
A decrease in luciferase activity indicates inverse agonist activity.
-
Calculate the IC50 value from the dose-response curve.
-
3. Human Th17 Cell Differentiation and Cytokine Production Assay
-
Objective: To evaluate the effect of the test compounds on the differentiation of primary human T cells into Th17 cells and their subsequent IL-17 production.
-
Protocol:
-
Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).
-
Culture the cells under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-1β, and IL-23) in the presence of varying concentrations of the Triazolo[1,5-a]pyridine derivative.
-
After several days of culture, harvest the cell culture supernatants and measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA).
-
Optionally, perform intracellular cytokine staining and flow cytometry to determine the percentage of IL-17-producing cells.
-
In Vivo Models
1. Imiquimod-Induced Psoriasis-like Skin Inflammation Model
-
Objective: To assess the in vivo efficacy of the test compounds in a mouse model of psoriasis.
-
Principle: Topical application of imiquimod (a TLR7/8 agonist) to the skin of mice induces an inflammatory response that mimics many features of human psoriasis, including a strong Th17 component.[18]
-
Protocol:
-
Administer the Triazolo[1,5-a]pyridine derivative to mice via an appropriate route (e.g., oral gavage).
-
Apply a daily topical dose of imiquimod cream to a shaved area of the back or ear.
-
Monitor and score the severity of skin inflammation daily (e.g., erythema, scaling, and thickness).
-
At the end of the study, collect skin and spleen samples for histological analysis, cytokine measurements (e.g., IL-17A), and gene expression analysis.
-
2. Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic potential of the test compounds in a mouse model of rheumatoid arthritis.
-
Principle: Immunization of susceptible mouse strains with type II collagen emulsified in complete Freund's adjuvant induces an autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.
-
Protocol:
-
Induce arthritis in mice by immunization with type II collagen.
-
Once arthritis is established, begin treatment with the Triazolo[1,5-a]pyridine derivative or a vehicle control.
-
Monitor the clinical signs of arthritis (e.g., paw swelling, joint inflammation) regularly.
-
At the end of the study, collect joint tissues for histological assessment of inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
Data Analysis and Interpretation
| Assay | Key Parameters | Expected Outcome for an Effective Inverse Agonist |
| RORγt Ligand Binding Assay | IC50 | Low nanomolar to micromolar IC50 value, indicating high binding affinity. |
| Cell-Based Reporter Gene Assay | IC50, % Inhibition | Potent dose-dependent inhibition of RORγt transcriptional activity. |
| Human Th17 Cell Differentiation | IL-17A concentration, % of IL-17+ cells | Significant reduction in IL-17A secretion and the percentage of Th17 cells. |
| Imiquimod-Induced Psoriasis Model | Clinical score, skin thickness, cytokine levels | Amelioration of skin inflammation, reduced epidermal thickness, and decreased IL-17A levels in the skin. |
| Collagen-Induced Arthritis Model | Arthritis score, paw swelling, histology | Reduction in the severity of arthritis, decreased joint inflammation, and protection against cartilage and bone damage. |
Troubleshooting and Considerations
-
Compound Solubility and Stability: Ensure that the Triazolo[1,5-a]pyridine derivatives are adequately solubilized in a vehicle that is compatible with the assay system and does not exhibit toxicity. Assess the stability of the compounds under the experimental conditions.
-
Off-Target Effects: To confirm the specificity of the compounds, it is advisable to test their activity against other related nuclear receptors (e.g., RORα, RORβ).[19]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo studies should be supported by PK/PD analysis to correlate drug exposure with the observed therapeutic effects.[18] This includes measuring plasma and tissue concentrations of the compound and assessing target engagement in relevant tissues.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
Triazolo[1,5-a]pyridine derivatives represent a promising new class of RORγt inverse agonists with the potential to be developed into novel therapeutics for a variety of autoimmune and inflammatory diseases. The protocols and guidelines presented in this application note provide a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro characterization to in vivo efficacy studies. A thorough and systematic approach to their evaluation will be crucial in advancing these promising molecules through the drug development pipeline.
References
- 1. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 5. RORs in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 9. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [ouci.dntb.gov.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 19. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of theTriazolo[1,5-a]pyridine Scaffold
Introduction: The Therapeutic Potential of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[4][5] This fused bicyclic system is a key pharmacophore found in compounds targeting a range of diseases, from cardiovascular disorders to type 2 diabetes.[4] In oncology, derivatives of this scaffold have garnered significant attention as potent anticancer agents, demonstrating efficacy against various human cancer cell lines.[1][3] Their mechanism of action often involves the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and migration, such as the PI3K/AKT pathway, or interference with fundamental processes like tubulin polymerization.[1][3][6][7]
This application note provides a comprehensive guide for researchers in drug development, outlining the rationale, synthetic protocols, and biological evaluation of novel[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives as potential anticancer therapeutics. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a framework for data interpretation, grounded in authoritative scientific literature.
Part 1: Rationale and Synthetic Strategy
Design Rationale: Targeting Cancer Signaling
The design of this compound class is predicated on the hypothesis that the rigid, planar triazolopyridine core can effectively interact with the ATP-binding pockets of various protein kinases or other key regulatory proteins in cancer cells. The strategic placement of a pyridine ring on the triazole moiety (the "pyridinylpyridine" structure) allows for fine-tuning of the molecule's electronic and steric properties to enhance target affinity and selectivity.
Structure-activity relationship (SAR) studies have shown that modifications to the peripheral substituents on either the triazolo[1,5-a]pyridine core or the appended pyridine ring can dramatically influence antiproliferative activity.[1][7][8] For instance, the introduction of specific functional groups can enhance binding to targets like the epidermal growth factor receptor (EGFR) or modulate pathways such as the AKT signaling cascade, a central regulator of cell survival and growth that is frequently dysregulated in cancer.[1][9]
General Synthetic Approach
The synthesis of the[1][2][3]triazolo[1,5-a]pyridinylpyridine scaffold is typically achieved through a cyclocondensation reaction. A common and effective strategy involves the reaction of a 2-hydrazinopyridine derivative with a carboxylic acid or its equivalent, followed by an intramolecular cyclization to form the fused triazole ring.[10][11] Modern variations of this approach often employ microwave irradiation to accelerate the reaction, reduce side-product formation, and improve yields.[4][10]
Below is a representative workflow for the synthesis of a target compound.
Caption: General workflow for the synthesis of a triazolo[1,5-a]pyridinylpyridine.
Part 2: Detailed Experimental Protocols
Protocol: Synthesis of 2-(pyridin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine
This protocol describes a two-step synthesis adapted from established methodologies. It is crucial to perform all reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of (E)-1-(pyridin-4-ylmethylene)hydrazine (Hydrazone Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinopyridine (1.09 g, 10 mmol) and absolute ethanol (30 mL).
-
Reagent Addition: Add pyridine-4-carbaldehyde (1.07 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the hydrazone intermediate as a solid. The product can be used in the next step without further purification.
Step 2: Oxidative Cyclization to form 2-(pyridin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the hydrazone intermediate (1.98 g, 10 mmol) from Step 1 in N,N-dimethylformamide (DMF) (25 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) portion-wise to the solution at room temperature over 15 minutes. The addition is exothermic; maintain the temperature below 35°C with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove DMF. Recrystallize the crude product from ethanol to afford the pure 2-(pyridin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][12][13] This protocol is a standard procedure for initial screening against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, U-87 MG glioblastoma).[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Synthesized triazolopyridine compounds, dissolved in DMSO to make a 10 mM stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is the concentration of the drug that inhibits cell growth by 50%.[14]
Part 3: Data Presentation and Mechanistic Insights
Representative Data
The antiproliferative activity of a series of synthesized compounds is typically summarized in a table, allowing for easy comparison of their potency against different cancer cell lines.
| Compound ID | Modification | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. U-87 MG |
| TP-01 | Unsubstituted Pyridine | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.6 |
| TP-02 | 4-Methoxy Pyridine | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.4 ± 0.8 |
| TP-03 | 4-Chloro Pyridine | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.2 ± 0.5 |
| TP-04 | 4-Trifluoromethyl Pyridine | 2.3 ± 0.2 | 4.1 ± 0.3 | 3.5 ± 0.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.2 |
Data are hypothetical and for illustrative purposes only.
Investigating the Mechanism of Action
Potent compounds identified from the initial screening warrant further investigation to elucidate their mechanism of action. Studies have shown that some triazolopyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival.[1] Inhibition of this pathway prevents the phosphorylation and activation of AKT, leading to the induction of apoptosis (programmed cell death).
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory point of action.
Further assays can confirm this mechanism:
-
Western Blot Analysis: To measure the levels of phosphorylated AKT (p-AKT) and total AKT in cancer cells treated with the compound. A potent inhibitor would decrease the p-AKT/AKT ratio.[1]
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of agents targeting tubulin or DNA synthesis.[3][6]
-
Apoptosis Assays: Using techniques like Annexin V/PI staining to quantify the induction of apoptotic cell death.
Conclusion
The[1][2][3]triazolo[1,5-a]pyridinylpyridine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries for SAR exploration. By combining robust chemical synthesis with systematic biological evaluation, researchers can identify and optimize lead compounds with potent and selective anticancer activity. The protocols and frameworks provided in this guide offer a solid foundation for initiating and advancing drug discovery programs centered on this valuable heterocyclic core.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 11. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiones
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing expert insights and actionable solutions.
Question 1: My reaction is yielding a mixture of products, and I suspect the formation of an isomeric impurity. How can I confirm this and what is the likely side product?
Answer: A very common challenge in the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiones is the co-formation of the isomeric 5-substituted-1,3,4-thiadiazol-2-amines, especially when starting from acylthiosemicarbazides.[1][2] The reaction conditions, particularly the pH, play a crucial role in directing the cyclization pathway.
-
Causality: In alkaline conditions, the N2 nitrogen of the thiosemicarbazide is typically the more nucleophilic center, leading to the desired 1,2,4-triazole ring. However, under acidic conditions, the sulfur atom can become more nucleophilic, favoring the formation of the 1,3,4-thiadiazole ring.[2] The use of certain reagents like polyphosphate ester (PPE) can also promote the formation of the thiadiazole side product.[1]
-
Identification: The two isomers can be distinguished using a combination of spectroscopic methods:
-
¹H NMR: In the 1,2,4-triazole-3-thione, you will typically observe two distinct NH protons (one from the triazole ring and one from the thione tautomer), often in the range of δ 13-14 ppm.[3] The 1,3,4-thiadiazol-2-amine will show a characteristic signal for the amino group protons.
-
¹³C NMR: The chemical shift of the carbon atom in the C=S group of the triazole-thione is a key indicator.
-
IR Spectroscopy: The triazole-thione will exhibit a characteristic C=S stretching band, while the thiadiazole-amine will show N-H stretching bands for the amino group. The absence of a strong SH stretch around 2500-2600 cm⁻¹ suggests the predominance of the thione tautomer in the solid state.
-
-
Troubleshooting & Prevention:
-
Control the pH: Strictly maintain alkaline conditions (e.g., using NaOH, KOH, or Na2CO3) during the cyclization of acylthiosemicarbazides to favor the formation of the 1,2,4-triazole.[4][5]
-
Choice of Starting Materials: Synthesizing the triazole ring from thiocarbohydrazide and a carboxylic acid can sometimes offer a more direct route and avoid the ambiguity of acylthiosemicarbazide cyclization.[6]
-
Two-Step Procedure with PPE: When using polyphosphate ester (PPE), a two-step synthesis can be employed. First, the acylation of the thiosemicarbazide is performed, followed by cyclodehydration in an aqueous alkali solution. This method leverages the insolubility of the 1,3,4-thiadiazole byproduct in the alkaline medium, allowing for easier separation.[1]
-
Question 2: I am experiencing very low yields in my synthesis. What are the potential causes and how can I improve the efficiency of my reaction?
Answer: Low yields in 1,2,4-triazole-3-thione synthesis can stem from a variety of factors, from the stability of starting materials to suboptimal reaction conditions.
-
Causality and Troubleshooting:
-
Purity and Stability of Starting Materials:
-
Thiosemicarbazides: These precursors can sometimes be unstable. Ensure they are pure and dry before use. If you are synthesizing your own thiosemicarbazide from a hydrazide and an isothiocyanate, ensure the reaction goes to completion and the product is thoroughly purified.[7]
-
Aldehydes/Ketones: When synthesizing substituted triazoles from thiosemicarbazide and an aldehyde or ketone, the purity of the carbonyl compound is critical. Impurities can lead to side reactions and a complex product mixture.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the specific substrates and solvent used. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
Solvent: The choice of solvent is crucial. Ethanol, water, or mixtures of the two are commonly used.[8] The solubility of your starting materials and product in the chosen solvent will affect the reaction rate and ease of product isolation.
-
Catalyst: For reactions involving aldehydes or ketones, an acidic catalyst is often employed. The concentration and type of acid can impact the reaction rate and yield. In some modern approaches, acidic ionic liquids are used as efficient and recyclable catalysts.[8]
-
-
Product Isolation and Purification:
-
Precipitation: The desired product often precipitates from the reaction mixture upon cooling or acidification. Incomplete precipitation will lead to lower isolated yields. Ensure the pH is adjusted correctly for maximal precipitation.
-
Purification Losses: Recrystallization is a common purification method. While effective, it can lead to significant product loss. Optimize the recrystallization solvent system to maximize recovery of the pure product. Column chromatography can be an alternative for purifying soluble derivatives, but care must be taken to choose an appropriate solvent system to avoid product degradation on the silica gel.[8]
-
-
Question 3: My final product is difficult to purify. What are the best strategies for obtaining a high-purity 1,2,4-triazole-3-thione?
Answer: Purification of 1,2,4-triazole-3-thiones can be challenging due to their often-poor solubility and the presence of structurally similar side products.
-
Purification Strategies:
-
Recrystallization: This is the most common and often most effective method for purifying solid products.
-
Solvent Selection: The key is to find a solvent (or solvent mixture) in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents include ethanol, methanol, acetic acid, or mixtures with water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Washing the collected crystals with a small amount of cold solvent can help remove any remaining soluble impurities.
-
-
Acid-Base Extraction: This technique can be very effective for separating the acidic triazole-thione from non-acidic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent. Extract the organic layer with an aqueous base (e.g., NaOH solution). The acidic triazole-thione will deprotonate and move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure triazole-thione, which can then be collected by filtration.
-
-
Column Chromatography: For derivatives that are sufficiently soluble in organic solvents, column chromatography on silica gel can be a powerful purification tool.[8]
-
Solvent System: A careful selection of the eluent is critical. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., chloroform or dichloromethane) is often effective. Monitor the separation by TLC to identify the fractions containing the pure product.
-
-
Part 2: Detailed Experimental Protocols
Here, I provide step-by-step methodologies for common synthetic routes to 1,2,4-triazole-3-thiones, grounded in established literature.
Protocol 1: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thione from Benzoyl Chloride and Thiosemicarbazide
This protocol follows a two-step process involving the formation of an acylthiosemicarbazide intermediate followed by alkaline cyclization.
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve thiosemicarbazide (0.1 mol) in a suitable solvent like pyridine.
-
Cool the flask in an ice bath.
-
Add benzoyl chloride (0.1 mol) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-benzoylthiosemicarbazide.
Step 2: Cyclization to 5-Phenyl-4H-1,2,4-triazole-3-thione
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 1-benzoylthiosemicarbazide (0.05 mol) in an 8% aqueous solution of sodium hydroxide (100 mL).[4][5]
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold water until the washings are neutral.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the product from ethanol.
Protocol 2: One-Pot Synthesis of 5-Aryl-1,2,4-triazolidine-3-thiones from an Aldehyde and Thiosemicarbazide
This protocol describes a more direct, one-pot synthesis using an acidic catalyst.[8]
-
In a 100 mL round-bottom flask, prepare a mixture of the aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol).
-
Add a solvent system of water:ethanol (1:1 v/v, 10 mL).
-
Add a catalytic amount of an acidic ionic liquid (e.g., 5 mol% [H₂-TMDP][HPO₄]).[8]
-
Stir the resulting mixture at room temperature. The reaction is typically complete within 10-20 minutes. Monitor the reaction by TLC.
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain the pure 1,2,4-triazolidine-3-thione derivative.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the tautomeric form of 1,2,4-triazole-3-thiones?
A: 1,2,4-Triazole-3-thiones can exist in two tautomeric forms: the thione form and the thiol form. Spectroscopic evidence, particularly the absence of a significant S-H stretching band in the IR spectrum and the presence of an N-H proton signal in the ¹H NMR spectrum, suggests that in the solid state and in many solutions, the thione form is predominant.[5]
Q2: Can I use other bases for the cyclization of acylthiosemicarbazides?
A: Yes, besides sodium hydroxide, other bases like potassium hydroxide, sodium carbonate, and triethylamine have been successfully used for the cyclization of acylthiosemicarbazides to form 1,2,4-triazole-3-thiones.[4][5] The choice of base may depend on the specific substrate and the desired reaction conditions.
Q3: Are there any safety precautions I should be aware of when working with these compounds?
A: As with all chemical syntheses, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiosemicarbazide and its derivatives can be toxic, so avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Part 4: Visualizing the Process
Diagram 1: General Synthetic Pathways to 1,2,4-Triazole-3-thiones
Caption: Key synthetic routes to 1,2,4-triazole-3-thiones.
Diagram 2: Troubleshooting Flowchart for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Amination of Chlorotriazolopyrazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the amination of chlorotriazolopyrazines. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of aminotriazolopyrazines. As Senior Application Scientists, we have compiled this guide based on established mechanistic principles and extensive field experience to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity
The amination of chlorotriazolopyrazines is a critical transformation in the synthesis of various biologically active molecules. The electron-deficient nature of the triazolopyrazine core makes it susceptible to nucleophilic attack, enabling the displacement of the chloro substituent. This reactivity, however, is a double-edged sword, often leading to a variety of side reactions that can complicate purification and reduce the yield of the desired product. This guide will address the most common side reactions, their mechanistic origins, and strategies for their mitigation.
The two primary methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each method has its own set of potential pitfalls, which we will explore in detail.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of a Doubled Molecular Weight Impurity (Diarylation/Over-amination)
Q: I am observing a significant amount of a byproduct with a mass corresponding to the diarylated product. How can I prevent this?
A: This is a classic case of over-amination, where the desired aminotriazolopyrazine product, which is also a nucleophile, reacts with another molecule of the starting chlorotriazolopyrazine. This is particularly prevalent when using primary amines or ammonia as the nucleophile.
Mechanistic Insight: The N-H bond in the initial product is still reactive and can be deprotonated by the base present in the reaction mixture. This newly formed nucleophile then competes with the primary amine for the starting material.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Increase the excess of the primary amine: Using a larger excess of the amine nucleophile (e.g., 2-5 equivalents) can outcompete the aminated product for the starting material.
-
Slow addition of the chlorotriazolopyrazine: If the reaction setup allows, adding the chlorotriazolopyrazine solution slowly to a solution of the amine and base can maintain a high concentration of the desired nucleophile relative to the electrophile.
-
-
Reaction Concentration:
-
Run the reaction under more dilute conditions: Lowering the concentration of the reactants can disfavor the bimolecular side reaction.
-
-
Temperature and Reaction Time:
-
Lower the reaction temperature: This can often increase the selectivity of the reaction. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.
-
-
For Buchwald-Hartwig Reactions:
-
Ligand Selection: Bulky phosphine ligands can sometimes disfavor the formation of the diarylated product due to steric hindrance around the palladium center. Consider screening ligands like XPhos or tBuXPhos.
-
Issue 2: Presence of a Hydroxy-Triazolopyrazine Impurity
Q: My reaction is producing a significant amount of the corresponding hydroxy-triazolopyrazine. What is the source of this, and how can I avoid it?
A: This side product arises from the hydrolysis of the chlorotriazolopyrazine, where the chloride is displaced by a hydroxide ion or water.
Mechanistic Insight: The electron-deficient triazolopyrazine ring is activated towards nucleophilic attack by both the desired amine and any water or hydroxide ions present in the reaction mixture. Strong inorganic bases in the presence of even trace amounts of water can generate sufficient hydroxide to cause this side reaction.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions:
-
Dry all reagents and solvents: Ensure that your amine, solvent, and inert gas are scrupulously dry. Solvents should be passed through a drying system or distilled from an appropriate drying agent.
-
Use an anhydrous base: If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is dried in an oven before use. Consider using a non-hydroxide base such as sodium or potassium tert-butoxide.
-
-
Choice of Base:
-
Weaker, non-nucleophilic bases: For SNAr reactions, consider using a hindered organic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) which are less likely to generate hydroxide ions.
-
Care with aqueous bases: Avoid using aqueous base solutions unless absolutely necessary for solubility reasons. If you must, use a biphasic system with a phase-transfer catalyst to minimize contact of the organic substrate with the aqueous layer.
-
-
Temperature Control:
-
Lower reaction temperature: Hydrolysis is often more sensitive to temperature than the desired amination. Running the reaction at a lower temperature may improve selectivity.
-
Issue 3: Dechlorination of the Starting Material
Q: In my Palladium-catalyzed reaction, I am observing the formation of the dechlorinated triazolopyrazine. What is causing this?
A: This side reaction, known as hydrodechlorination, is common in palladium-catalyzed cross-coupling reactions. It involves the replacement of the chlorine atom with a hydrogen atom.
Mechanistic Insight: This can occur through several pathways. One common mechanism involves the β-hydride elimination from a palladium-amide intermediate, which can lead to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to give the dechlorinated product. Alternatively, impurities in the reaction can act as a hydride source.
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
Avoid bases with β-hydrogens where possible: While common, bases like sodium tert-butoxide are generally preferred over sodium ethoxide.
-
Ensure high-purity reagents: Impurities in solvents or reagents can sometimes be a source of hydrides.
-
-
Ligand Selection:
-
Electron-rich and bulky ligands: Ligands such as those from the Buchwald or Hartwig series are designed to promote the desired reductive elimination of the C-N bond over side reactions like β-hydride elimination. Ensure your ligand choice is appropriate for the specific transformation.
-
-
Reaction Conditions:
-
Minimize reaction time: Once the starting material is consumed, the prolonged presence of the active catalyst can sometimes lead to an increase in side products.
-
Issue 4: Formation of an Alkoxy-Triazolopyrazine Impurity
Q: I am running my reaction in methanol or ethanol and see a byproduct corresponding to the methoxy- or ethoxy-triazolopyrazine. How do I prevent this?
A: This is a solvolysis side reaction, where the alcohol solvent acts as a nucleophile and displaces the chloride.
Mechanistic Insight: Alcohols can be effective nucleophiles for activated aryl halides, especially at elevated temperatures or in the presence of a base which can deprotonate the alcohol to form a more potent alkoxide nucleophile.
Troubleshooting Protocol:
-
Change of Solvent:
-
Use a non-nucleophilic solvent: Switch to aprotic solvents such as dioxane, toluene, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Ensure these solvents are anhydrous.
-
-
Temperature Control:
-
Lower the reaction temperature: If you must use an alcohol as a solvent (e.g., for solubility reasons), running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize solvolysis.
-
-
Base Selection:
-
Use a non-alkoxide base: If using an alcohol solvent, avoid using alkoxide bases that match the solvent, as this will increase the concentration of the competing nucleophile. An inorganic base like K₂CO₃ or Cs₂CO₃ may be a better choice.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the main productive and non-productive pathways.
Caption: Competing reaction pathways in the amination of chlorotriazolopyrazines.
Summary of Key Parameters and Troubleshooting
| Side Product | Likely Cause | Primary Solution | Secondary Actions |
| Diarylation | Product reacts with starting material | Increase excess of amine nucleophile | Slow addition of electrophile, dilute conditions |
| Hydrolysis | Presence of water/hydroxide | Use anhydrous reagents and solvents | Choose a non-hydroxide base |
| Dechlorination | β-hydride elimination (Pd-cat.) | Optimize ligand and base selection | Minimize reaction time |
| Solvolysis | Nucleophilic solvent (e.g., alcohol) | Switch to a non-nucleophilic solvent | Lower reaction temperature |
Experimental Protocols
General Anhydrous SNAr Protocol
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chlorotriazolopyrazine (1.0 equiv.), the amine (1.5-3.0 equiv.), and a dry, non-nucleophilic solvent (e.g., dioxane, toluene, or DMF).
-
Add the anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) (2.0-3.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Add the chlorotriazolopyrazine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product.
Caption: A decision-making workflow for troubleshooting amination reactions.
Technical Support Center: Purification of 5-Chloro-triazolo[4,3-a]pyridine Derivatives
Welcome to the technical support center for the purification of 5-Chloro-triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction to Purification Challenges
5-Chloro-triazolo[4,3-a]pyridine derivatives are a significant scaffold in medicinal chemistry.[1][2] Their purification, however, can be challenging due to their inherent chemical properties. The presence of multiple nitrogen atoms makes these compounds polar and prone to strong interactions with stationary phases in chromatography. Furthermore, the chloro-substituent can influence reactivity and stability under certain conditions. This guide will provide practical, field-proven insights to help you navigate these challenges and achieve high purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 5-Chloro-triazolo[4,3-a]pyridine derivatives?
A1: The most common and effective purification techniques for this class of compounds are:
-
Recrystallization: Ideal for obtaining highly pure crystalline material, especially when the crude product is relatively clean.
-
Column Chromatography: The workhorse for purifying complex mixtures and isolating the target compound from reaction byproducts and starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations, such as isomeric impurities, or for obtaining very high purity material on a smaller scale.
Q2: I'm observing significant peak tailing during column chromatography of my 5-Chloro-triazolo[4,3-a]pyridine derivative. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when purifying nitrogen-containing heterocycles on silica gel. The lone pairs on the nitrogen atoms in your triazolopyridine ring can interact strongly with the acidic silanol groups (Si-O-H) on the silica surface. This strong interaction leads to a slow dissociation of your compound from the stationary phase, resulting in a "tailing" effect on the elution profile.
To mitigate this, you can add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:
-
Triethylamine (TEA): Adding 0.5-2% (v/v) of TEA to your eluent is highly effective.
-
Ammonia in Methanol: Using a solution of 7N ammonia in methanol as a polar component of your mobile phase can also be very effective.
Q3: Can my 5-Chloro-triazolo[4,3-a]pyridine derivative decompose on silica gel?
A3: Yes, there is a potential for decomposition, although it is compound-specific. The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Chloropyridine derivatives, in general, can be susceptible to degradation under certain conditions. It is always advisable to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If you observe degradation, you might consider using deactivated silica gel (e.g., by treating it with a base) or an alternative stationary phase like alumina.
Q4: Are there any common isomeric impurities I should be aware of?
A4: Yes, a potential isomeric impurity is the corresponding[3][4][5]triazolo[1,5-a]pyridine derivative. This can arise from a Dimroth-type rearrangement, which can be influenced by reaction conditions such as temperature and pH.[6] The separation of these regioisomers can be challenging due to their similar polarities and may require careful optimization of your chromatographic conditions, potentially using preparative HPLC for baseline separation.
Troubleshooting Guide: Recrystallization
Problem 1: My compound will not crystallize out of solution.
| Possible Cause | Solution | Scientific Rationale |
| Solution is not supersaturated. | 1. Evaporate some of the solvent. 2. Cool the solution further in an ice bath or refrigerator. | Crystallization requires a supersaturated solution where the concentration of the solute exceeds its solubility at a given temperature. |
| Lack of nucleation sites. | 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound. | Nucleation is the first step in crystallization. Scratching creates microscopic imperfections that can serve as nucleation sites, while a seed crystal provides a template for crystal growth. |
| Inappropriate solvent. | Perform solvent screening. The ideal solvent should dissolve the compound well when hot but poorly when cold. | The difference in solubility at different temperatures is the driving force for recrystallization. |
Problem 2: The recrystallized product is still impure.
| Possible Cause | Solution | Scientific Rationale |
| Crystals crashed out too quickly. | Allow the solution to cool slowly. Insulate the flask to slow down the cooling rate. | Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the selective incorporation of the desired molecule into the growing crystal. |
| Incomplete removal of mother liquor. | Wash the crystals with a small amount of cold recrystallization solvent after filtration. | The mother liquor contains the dissolved impurities. A quick wash with cold solvent will remove this without dissolving a significant amount of the product. |
| Impurity has similar solubility. | Consider a different recrystallization solvent or a multi-solvent system. If this fails, column chromatography may be necessary. | If an impurity has similar solubility properties to your product in a given solvent, recrystallization will be ineffective at separating them. |
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Troubleshooting Guide: Column Chromatography
Problem 1: My compound is stuck on the baseline of the TLC plate.
| Possible Cause | Solution | Scientific Rationale |
| Mobile phase is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. | A more polar mobile phase is required to compete with the stationary phase for interaction with your polar compound, allowing it to move up the plate. |
| Strong interaction with acidic silica. | Add a basic modifier like triethylamine (TEA) (0.5-2%) or use a solvent system containing ammonia. | The basic modifier neutralizes the acidic silanol groups on the silica, reducing the strong interaction with the basic nitrogen atoms of your compound. |
Problem 2: Poor separation between my product and an impurity.
| Possible Cause | Solution | Scientific Rationale |
| Inappropriate solvent system. | Screen different solvent systems. Try solvents with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). | Different solvents interact with your compounds in different ways, which can be exploited to achieve better separation. |
| Column was overloaded. | Use a larger column or load less material. A general rule is to use a silica-to-compound ratio of at least 50:1. | Overloading the column leads to broad bands that overlap, resulting in poor separation. |
| Column was packed poorly. | Ensure the column is packed uniformly without any cracks or channels. | A well-packed column ensures that the sample travels down in a uniform band, which is essential for good resolution. |
Common Synthetic Impurities and Their Removal by Column Chromatography
| Impurity | Typical Rf relative to Product | Removal Strategy |
| Unreacted 2,5-dichloropyridine | Higher Rf (less polar) | Elutes before the product. Use a less polar solvent system initially to flush it off the column. |
| Unreacted hydrazide starting material | Lower Rf (more polar) | Will elute after the product. Increase the polarity of the mobile phase after your product has eluted to wash it off. |
| [3][4][5]triazolo[1,5-a]pyridine regioisomer | Very similar Rf | May require a very shallow solvent gradient and careful fraction collection. Preparative HPLC is often the best solution for complete separation. |
Workflow for Column Chromatography Troubleshooting
Caption: Decision-making workflow for column chromatography.
Troubleshooting Guide: Preparative HPLC
Problem 1: My compound is not retained on a reverse-phase (C18) column.
| Possible Cause | Solution | Scientific Rationale |
| Mobile phase is too organic. | Increase the aqueous component of your mobile phase (e.g., from 50% acetonitrile/water to 20% acetonitrile/water). | In reverse-phase HPLC, polar compounds are retained by hydrophobic interactions with the stationary phase. A more aqueous mobile phase increases this retention. |
| Compound is protonated and highly polar. | Adjust the pH of the mobile phase. For basic compounds, increasing the pH to suppress ionization can increase retention. | The charge state of a molecule significantly affects its polarity and, therefore, its retention on a reverse-phase column. |
Problem 2: Co-elution of the product with an impurity.
| Possible Cause | Solution | Scientific Rationale |
| Insufficient resolution. | 1. Decrease the gradient slope. 2. Try a different stationary phase (e.g., a phenyl column). 3. Change the organic modifier (e.g., from acetonitrile to methanol). | These changes alter the selectivity of the separation, which can improve the resolution between two closely eluting compounds. |
| Column is overloaded. | Inject a smaller amount of the sample. | Overloading leads to peak broadening and a loss of resolution. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization as described in the troubleshooting guide. Once at room temperature, cool the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing your compound onto a small amount of silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming the Low Reactivity of 5-Amino-1,2,4-triazole-3-carboxylate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully utilizing 5-amino-1,2,4-triazole-3-carboxylate and its esters in their synthetic endeavors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of the low nucleophilicity of the 5-amino group on this heterocyclic scaffold.
Introduction: Understanding the Challenge
5-Amino-1,2,4-triazole-3-carboxylate is a valuable building block in medicinal chemistry, notably as a precursor to antiviral agents like Ribavirin.[1] However, its synthetic utility is often hampered by the low reactivity of the C5-amino group. This diminished nucleophilicity is a consequence of the electron-withdrawing nature of both the 1,2,4-triazole ring and the C3-carboxylate group, which delocalize the lone pair of electrons on the amino nitrogen, rendering it less available for reaction with electrophiles.[2]
This guide will equip you with the knowledge and practical strategies to overcome this inherent low reactivity and successfully perform a variety of N-functionalization reactions.
Reaction Principles: Why is the 5-Amino Group Unreactive?
The low reactivity of the 5-amino group can be attributed to several electronic and structural factors. A deeper understanding of these principles is crucial for designing effective synthetic strategies.
Caption: Key factors contributing to the low reactivity of the 5-amino group.
Computational and experimental studies have shown that the 3-amino group in 1,2,4-triazoles is significantly more nucleophilic than the 5-amino group, further highlighting the electronic disadvantage at the C5 position.[3]
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the N-functionalization of 5-amino-1,2,4-triazole-3-carboxylate and its esters.
Amide Bond Formation (Acylation)
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) with 5-amino-1,2,4-triazole-3-carboxylate is failing or giving very low yields. What is going wrong and what should I try next?
A1: This is a very common issue. Standard peptide coupling reagents like EDC/HOBt or DCC are often not potent enough to activate the carboxylic acid sufficiently to react with the weakly nucleophilic 5-amino group.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting failed amide couplings.
Detailed Recommendations:
-
Switch to a More Potent Coupling Reagent: Urionium/aminium or phosphonium-based reagents are significantly more effective for coupling with weakly nucleophilic amines.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for challenging couplings. It rapidly forms a highly reactive OAt-ester.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These are also excellent alternatives to carbodiimide-based reagents.
-
-
Convert the Carboxylic Acid to a More Reactive Electrophile:
-
Acyl Fluorides: These are highly recommended as they are more reactive than acyl chlorides and often lead to cleaner reactions with fewer side products. They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or XtalFluor-E.[4]
-
Acyl Chlorides: While also effective, they can be more prone to side reactions. They are typically prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride. A study on a related system showed that attempts to form the acid chloride of 5-amino-1,2,4-triazole-3-carboxylic acid with SOCl₂ or PCl₅ led to inseparable mixtures, suggesting that in situ activation is preferable.[1]
-
Q2: I am attempting to acetylate methyl 5-amino-1,2,4-triazole-3-carboxylate with acetic anhydride, but the reaction is sluggish and incomplete. How can I drive this reaction to completion?
A2: Your observation is consistent with published data, which shows a significantly decreased susceptibility to acetylation for this substrate compared to 5-amino-1H-[3][5][6]triazole.[2][7] Standard conditions are often insufficient.
Strategies for Acetylation:
| Condition | Observation | Recommendation |
| Acetic anhydride at 20°C | Reaction is very slow and often incomplete.[2] | Forcing conditions are required. |
| Neat, boiling acetic anhydride | Can lead to diacetylation on both the exocyclic amino group and a ring nitrogen.[6] | This method can be used if di-acetylation is the desired outcome. Expect a mixture of isomers. |
| Acetic anhydride in DMF | Can provide selective mono-acetylation on a ring nitrogen if stoichiometry is carefully controlled.[8] | For exocyclic N-acetylation, stronger methods are needed. |
Recommended Protocol for N-Acetylation (Exocyclic Amino Group):
A study on the acetylation of methyl 5-amino-1H-[3][5][6]triazole-3-carboxylate found that diacetylation (on the exocyclic amine and a ring nitrogen) could be achieved under forcing conditions. To obtain the mono-acetylated product on the exocyclic amine, a subsequent selective hydrolysis of the more labile ring acetyl group is necessary.[6]
Step 1: Diacetylation
-
Suspend methyl 5-amino-1H-[3][5][6]triazole-3-carboxylate in neat acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction and carefully quench with water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Step 2: Selective Hydrolysis
-
Dissolve the crude diacetylated product mixture in a suitable solvent (e.g., methanol/water).
-
Carefully add a mild base (e.g., sodium bicarbonate) and stir at room temperature.
-
Monitor the reaction for the disappearance of the diacetylated species and the appearance of the desired N⁵-acetyl product.
-
Acidify the reaction mixture and extract the product.
Sulfonylation and Urea/Thiocarbamate Formation
Q3: I am trying to perform an N-sulfonylation on the 5-amino group, but the reaction is not proceeding. What conditions should I use?
A3: N-sulfonylation of weakly nucleophilic amines requires highly reactive sulfonylating agents and often the use of a strong, non-nucleophilic base in an aprotic solvent.
Recommendations:
-
Use Sulfonyl Chlorides: These are the most common reagents for sulfonylation.
-
Employ a Strong Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amino group, significantly increasing its nucleophilicity. Use caution as deprotonation of the triazole ring N-H can also occur.
-
Solvent and Temperature: Use an anhydrous aprotic solvent like THF or DMF. The reaction may require elevated temperatures (e.g., 50-80 °C) to proceed at a reasonable rate.
-
Catalysis: The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can sometimes facilitate the reaction.[9]
Q4: How can I synthesize a urea or thiourea derivative from 5-amino-1,2,4-triazole-3-carboxylate?
A4: The reaction of the 5-amino group with isocyanates or isothiocyanates is a common method for forming ureas and thioureas, respectively. Due to the low nucleophilicity of the amine, the reaction may be slow and require heating.
General Protocol for Urea Formation:
-
Dissolve the 5-amino-1,2,4-triazole-3-carboxylate ester in an anhydrous aprotic solvent like DMF or dioxane.
-
Add an equimolar amount of the desired isocyanate.
-
If the reaction is slow at room temperature, heat the mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by adding a non-polar solvent or purified by crystallization or chromatography.[10]
Alkylation and Regioselectivity
Q5: I am attempting an N-alkylation reaction and obtaining a mixture of products. How can I control the regioselectivity?
A5: Alkylation of 5-amino-1,2,4-triazoles is notoriously difficult to control, as the endocyclic (ring) nitrogens (N1, N2, and N4) are also nucleophilic and can compete with the exocyclic 5-amino group for the alkylating agent.[11] The regioselectivity is highly dependent on the alkylating agent, base, and solvent used.
Factors Influencing Regioselectivity:
-
Alkylation Site: The ring nitrogens are generally more nucleophilic than the exocyclic 5-amino group. Therefore, reactions under basic conditions often favor alkylation on the ring.[7]
-
Protecting Groups: To achieve selective functionalization of the 5-amino group, it is often necessary to first protect the ring nitrogens. A suitable protecting group would be one that can be selectively introduced and later removed under conditions that do not affect the desired modification on the 5-amino group. However, finding orthogonal protecting groups for this system can be challenging. An alternative is to protect the 5-amino group first, perform alkylation on the ring, and then deprotect the amino group.
General Strategies to Consider:
-
For 5-Amino Functionalization: Consider alternative C-N bond-forming reactions that are more specific to the amino group, such as reductive amination (if applicable to your target) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which are known to be effective for coupling low-reactive amino-heterocycles with aryl halides.[12][13]
Experimental Protocols
The following protocols provide starting points for the successful functionalization of 5-amino-1,2,4-triazole-3-carboxylate esters. Optimization may be required for specific substrates.
Protocol 1: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of methyl 5-amino-1,2,4-triazole-3-carboxylate (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow, gently heat to 50-60 °C.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Urea Synthesis from an Isocyanate
-
Dissolve methyl 5-amino-1,2,4-triazole-3-carboxylate (1 equivalent) in anhydrous dioxane or DMF.
-
Add the desired isocyanate (1.05 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour. If no reaction is observed, heat the mixture to 80 °C and monitor by TLC.
-
If a precipitate forms upon completion, filter the solid and wash with a cold solvent (e.g., diethyl ether) to obtain the pure urea derivative.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 8. Electrochemical quinuclidine-mediated Minisci-type acylation of N-heterocycles with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. soci.org [soci.org]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing Regioselectivity in Triazolopyrimidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis of triazolopyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your synthetic strategies.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of triazolopyrimidines, with a focus on controlling isomeric outcomes.
Issue 1: My reaction is producing a mixture of[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine isomers. How can I favor the formation of the thermodynamically more stable [1,5-a] isomer?
Probable Cause: The reaction conditions are likely allowing for the formation of the kinetically favored [4,3-a] isomer, which may or may not be rearranging to the more stable [1,5-a] isomer. The key is often to either directly favor the [1,5-a] isomer or to promote the Dimroth rearrangement of the [4,3-a] isomer.[1]
Solutions:
-
Reaction Conditions Adjustment:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds, using a non-polar solvent can sometimes favor the [1,5-a] isomer. Conversely, polar aprotic solvents like DMSO might be employed in specific syntheses.[2][3]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the Dimroth rearrangement, an isomerization that converts the [4,3-a] isomer to the more stable [1,5-a] form.[1][4] If you are isolating the [4,3-a] isomer, consider extending the reaction time or increasing the temperature.
-
-
Catalyst Selection:
-
Acid Catalysis: The presence of an acid can facilitate the Dimroth rearrangement.[1][4] Introducing a catalytic amount of a protic acid like acetic acid or a Lewis acid can significantly shift the equilibrium towards the [1,5-a] product.[5]
-
Base Catalysis: In some cases, a base can also promote the rearrangement.[1][4] The choice between acid and base catalysis is often substrate-dependent.
-
Experimental Protocol: Promoting Dimroth Rearrangement
-
Dissolve the isolated mixture of isomers (or the crude reaction mixture) in a suitable high-boiling solvent (e.g., glacial acetic acid or DMF).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide), depending on the substrate's stability.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the conversion to the [1,5-a] isomer is complete.
-
Cool the reaction mixture, neutralize if necessary, and isolate the desired product by precipitation or extraction.
Issue 2: I am attempting a multi-component reaction to synthesize a substituted triazolopyrimidine, but the regioselectivity is poor.
Probable Cause: Multi-component reactions (MCRs) are highly efficient but can sometimes lead to a loss of regioselectivity due to multiple competing reaction pathways. The order of bond formation is critical and can be influenced by the catalyst and reaction conditions.[6]
Solutions:
-
Fine-tuning Reaction Conditions:
-
A study on a Biginelli-like MCR for the synthesis of 2-amino[7][2][8]triazolo[1,5-a]pyrimidines demonstrated that mild acidic conditions favor the formation of 5-aryl-7-methyl isomers, while neutral ionic liquids shift the regioselectivity towards 7-aryl-5-methyl derivatives.[6] This highlights the profound impact of the reaction medium on the regiochemical outcome.
-
-
Catalyst Optimization:
-
For MCRs involving aminotriazoles, aromatic aldehydes, and active methylene compounds, the choice of catalyst is crucial. Lewis acids can pre-organize the components, favoring a specific reaction pathway.[9] Experiment with a range of Lewis acids (e.g., FeCl₃, ZnCl₂) to identify the optimal catalyst for your desired regioisomer.[10]
-
Table 1: Effect of Reaction Conditions on Regioselectivity in a Biginelli-like MCR [6]
| Catalyst/Solvent System | Major Isomer |
| Mild Acidic Conditions | 5-aryl-7-methyl |
| Neutral Ionic Liquids | 7-aryl-5-methyl |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to triazolopyrimidines?
The most common strategies include:
-
Cyclocondensation reactions: This involves the reaction of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds.[7]
-
Dimroth rearrangement: This is the conversion of a[7][2][8]triazolo[4,3-a]pyrimidine to a[7][2][8]triazolo[1,5-a]pyrimidine.[7][11]
-
Oxidative cyclization: This method involves the cyclization of pyrimidin-2-yl-amidines.[7]
Q2: How does the Dimroth rearrangement work?
The Dimroth rearrangement is a molecular rearrangement where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems switch places.[12] In the context of triazolopyrimidines, it typically proceeds through a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to form the more thermodynamically stable isomer.[4][11] This process can be catalyzed by acids or bases.[1][4]
Q3: What factors generally influence the regioselectivity of the initial cyclocondensation reaction?
The regioselectivity of the reaction between an aminotriazole and a 1,3-dicarbonyl compound is primarily determined by which nitrogen atom of the aminotriazole acts as the initial nucleophile. This can be influenced by:
-
Steric hindrance: Bulky substituents on the aminotriazole or the dicarbonyl compound can favor attack at the less hindered nitrogen atom.
-
Electronic effects: The nucleophilicity of the nitrogen atoms in the aminotriazole can be modulated by substituents on the triazole ring.
-
Reaction conditions: As discussed in the troubleshooting section, solvent, temperature, and catalysts play a significant role in directing the regioselectivity.[3][13]
Q4: Are there catalytic methods to control regioselectivity?
Yes, various catalytic systems have been developed to enhance regioselectivity. These include:
-
Lewis acids: Can coordinate to the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack and potentially directing the approach of the aminotriazole.[9]
-
Transition metal catalysts: In some specialized syntheses, transition metals like palladium or silver have been used to control the regioselectivity of intramolecular cyclizations leading to fused triazole systems.[14]
Visualizing Reaction Pathways
Diagram 1: General Synthesis and Isomerization of Triazolopyrimidines
Caption: Reaction pathways in triazolopyrimidine synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Workflow for addressing poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst-Controlled Regioselective Synthesis of Benzotriazlolodiazepin-7-ones and Benzotriazolodiazocin-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Welcome to our dedicated technical support guide for palladium-catalyzed cross-coupling reactions. Tailored for researchers, scientists, and professionals in drug development, this resource moves beyond simple checklists. It is structured as a diagnostic tool, presenting common experimental challenges in a question-and-answer format to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Section 1: First-Line Diagnostics - Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered in cross-coupling reactions, offering quick and actionable advice.
Question: My reaction shows no product formation. What are the first things I should check?
Answer: A complete failure to form the product typically points to a critical issue with one of the fundamental components of the reaction. A systematic check is the best approach:
-
Catalyst Activity: The primary suspect is often the palladium source. Palladium(0) catalysts, especially Pd(PPh₃)₄, can degrade with improper storage. A reliable method to verify your catalyst's activity is to run a positive control experiment with a reaction known to work well. For more consistent results and improved air stability, consider using modern, well-defined Pd(II) precatalysts, such as those developed by Buchwald or Hartwig, which are designed for easy and reliable in situ activation.[1][2][3]
-
Ligand Integrity: Phosphine-based ligands are highly susceptible to oxidation.[4] Ensure your ligand is pure and has been handled under an inert atmosphere.
-
Reaction Environment: The importance of anhydrous and oxygen-free conditions cannot be overstated.[5] Ensure your solvent is thoroughly degassed and dry. The base should be a fine, dry powder to ensure proper dispersion and reactivity.[6]
-
Substrate Reactivity: Confirm the purity and integrity of your starting materials. The reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[7] Less reactive electrophiles, like aryl chlorides, often require more specialized and highly active catalyst systems.[8]
Question: My reaction is very slow and gives a low yield. What factors might be responsible?
Answer: Sluggish reactions suggest that the catalytic cycle is operational but is either kinetically slow or is being prematurely terminated.
-
Temperature: Many cross-coupling reactions have a substantial activation energy. A moderate increase in temperature (e.g., by 10–20 °C) can significantly accelerate the reaction. However, be aware that excessive heat can lead to catalyst decomposition or unwanted side reactions.[6]
-
Catalyst Loading: While it may be tempting to simply add more catalyst, this is often not the most efficient solution. First, evaluate the palladium-to-ligand ratio. An incorrect ratio can lead to the formation of catalytically inactive species.
-
Ligand Selection: The ligand is the most powerful tool for modulating the catalyst's reactivity.[9][10] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, switching to more electron-rich and bulky phosphine ligands is often necessary. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups are specifically designed to facilitate the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific and complex experimental problems, complete with mechanistic insights and structured workflows.
Issue 1: Catalyst Deactivation and the Formation of Palladium Black
A common and frustrating observation is the blackening of the reaction mixture, which is a clear indicator of catalyst death.
Question: My reaction mixture has turned black, and the conversion has stopped. What is happening, and how can I fix it?
Answer: The formation of palladium black signifies the aggregation of the soluble, catalytically active Pd(0) species into bulk, inactive palladium metal.[12] This is a frequent mode of catalyst deactivation and indicates a breakdown in the catalytic cycle.
Mechanistic Insight: The catalytic cycle relies on maintaining a delicate balance of the Pd(0)L_n species. If the rate of reductive elimination (which regenerates Pd(0)) is significantly faster than the rate of oxidative addition (which consumes Pd(0)), the concentration of the unstable "naked" Pd(0) can build up, leading to aggregation.[13]
Troubleshooting Workflow:
Caption: A diagnostic workflow for addressing the formation of palladium black.
Detailed Corrective Actions:
-
Ligand Modification:
-
Rationale: Bulky, electron-rich phosphine ligands create a protective steric shield around the palladium atom. This not only stabilizes the monomeric Pd(0) species against aggregation but also electronically promotes the oxidative addition step, thus keeping the catalyst engaged in the productive cycle.[11]
-
Action: Replace simple ligands like triphenylphosphine with advanced biarylphosphine ligands. Refer to the table below for suggestions.
-
-
Kinetic Management:
-
Rationale: An imbalance where reductive elimination is much faster than oxidative addition can lead to a buildup of the unstable Pd(0) intermediate.[14][15]
-
Action: Lower the reaction temperature by 10–20 °C. This will decrease the rate of all steps but can often prevent the premature precipitation of the catalyst.
-
-
Precatalyst Strategy:
-
Rationale: Using a Pd(II) precatalyst that is reduced to the active Pd(0) form in situ provides a slow, steady generation of the active catalyst. This avoids a high initial concentration of the unstable Pd(0) species that can occur when using a direct Pd(0) source.[1][16]
-
Action: Replace your Pd(0) source with a modern, air-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 type.[1][17]
-
Issue 2: Poor Yield and the Formation of Byproducts
When the desired product is accompanied by significant side products, the problem lies in competing, non-productive reaction pathways.
Question: I am getting my desired product, but the yield is low due to the formation of homocoupled and/or protodehalogenated byproducts. How can I improve the selectivity?
Answer: The presence of these byproducts indicates that specific side reactions are consuming your starting materials or key intermediates at a rate competitive with your desired cross-coupling.
Common Side Products and Their Origins:
| Side Product | Name | Mechanistic Origin |
| Ar-Ar | Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen and can occur through a reaction between a Pd(II) species and the boronic acid.[18][19][20] |
| Ar-H | Protodehalogenation | The aryl halide is reduced to the corresponding arene. This can be caused by trace amounts of water or other proton sources reacting with the Ar-Pd(II)-X intermediate.[18][21][22] |
Troubleshooting Workflow:
Caption: A diagnostic chart for common side reactions in cross-coupling.
Detailed Corrective Actions:
-
Suppressing Homocoupling (in Suzuki Reactions):
-
Rationale: Homocoupling of boronic acids in Suzuki reactions is frequently exacerbated by the presence of molecular oxygen.[19][20][23] An inappropriate choice of base or solvent can also contribute.[24][25][26][27]
-
Action:
-
Thorough Degassing: Before heating, ensure the reaction mixture is rigorously deoxygenated. The freeze-pump-thaw method is highly effective.[28] Alternatively, repeated cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) are crucial.[5]
-
Base Selection: A milder base may be beneficial. For sensitive substrates, consider potassium phosphate (K₃PO₄) as it can be less prone to promoting side reactions than stronger bases.[29]
-
Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of homocoupling.
-
-
-
Preventing Protodehalogenation:
-
Rationale: This side reaction occurs when the key Ar-Pd(II)-X intermediate is protonated before it can undergo transmetalation. The most common proton source is residual water in the solvent or reagents.[18][21]
-
Action:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure they have been stored and handled properly under an inert atmosphere.
-
Dry Reagents: Ensure your base and starting materials are anhydrous. Hygroscopic salts should be handled with particular care.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Rigorous Degassing of a Reaction Mixture
-
In a dry reaction vessel (e.g., a Schlenk flask), combine all solid reagents (catalyst, ligand, base, and solid starting materials) with a stir bar.
-
Seal the vessel with a septum and connect it to a Schlenk line.
-
Carefully evacuate the flask under vacuum for several minutes to remove air from the headspace and solids.
-
Switch to the inert gas (Argon or Nitrogen) manifold to backfill the flask to atmospheric pressure.
-
Repeat this vacuum-backfill cycle a minimum of three to five times to ensure a truly inert atmosphere.[5]
-
Using a syringe, add your previously degassed solvent. A simple way to degas a solvent is to bubble an inert gas through it for 20-30 minutes prior to use.
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Oxidative addition - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Suzuki Coupling [organic-chemistry.org]
Stability issues of 5-Chloro-triazolo[4,3-a]pyridine in solution
Technical Support Center: 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.
Introduction: Understanding the Core Structure
5-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine ring system.[4] While this scaffold is common in medicinal chemistry, its specific substitution pattern presents potential stability liabilities that must be considered during experimental design.[3][5] The electron-deficient pyridine ring, coupled with a chloro substituent and a fused triazole ring, can be susceptible to various degradation pathways. This guide will help you identify, troubleshoot, and mitigate these issues.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Question: "My compound shows variable IC50 values and inconsistent results in cell-based assays, especially when using stock solutions prepared in advance. What could be the cause?"
Answer: This is a classic sign of compound instability in your assay medium or stock solvent. The observed variability is likely due to the degradation of the parent molecule, 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine, into less active or inactive species over time. The rate of degradation can be influenced by several factors.
Causality and Investigation Workflow:
The primary suspects are hydrolysis, oxidation, or reaction with media components. The fused triazolopyridine ring system can be susceptible to oxidative degradation, particularly at the nitrogen atoms, leading to the formation of N-oxides.[6] Furthermore, the chloro-substituent may be susceptible to nucleophilic substitution (hydrolysis), especially under non-neutral pH conditions.
To diagnose this, a systematic approach is necessary. A forced degradation study is an essential tool to deliberately stress a drug substance to understand its degradation pathways.[7][8]
Troubleshooting Workflow Diagram
References
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Optimizing N-Alkylation of Triazolopyridines
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the common challenges and questions that arise during the N-alkylation of triazolopyridines. This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Issue 1: Low to No Yield of the Desired N-Alkylated Product
Question: My N-alkylation reaction of a triazolopyridine with an alkyl halide is showing very low conversion, or I'm not getting any product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in N-alkylation reactions is a frequent issue that can often be traced back to insufficient reactivity of the starting materials or suboptimal reaction conditions. Let's break down the potential causes and solutions:
-
Incomplete Deprotonation: The triazolopyridine nitrogen must be sufficiently nucleophilic to attack the alkylating agent. This requires effective deprotonation by a suitable base.
-
Troubleshooting Steps:
-
Evaluate Your Base: For many triazolopyridines, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are sufficient. However, if your triazolopyridine is less acidic, a stronger base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) may be necessary to achieve complete deprotonation.[1]
-
Ensure Anhydrous Conditions: Strong bases like NaH are highly water-sensitive. Ensure your solvent and glassware are scrupulously dry to prevent quenching of the base.
-
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.
-
Troubleshooting Steps:
-
Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive triazolopyridine, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered triazolopyridine can significantly slow down the reaction. In such cases, increasing the reaction temperature or switching to a more potent alkylation method might be necessary.[2][3]
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Troubleshooting Steps:
-
Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can dissolve the triazolopyridine salt and promote the Sₙ2 reaction.
-
Solvent Effects on Regioselectivity: Be aware that the solvent can influence the site of alkylation (regioselectivity). For instance, reactions in THF might favor alkylation at one nitrogen, while DMSO could favor another.[1][4]
-
-
Issue 2: Formation of a Mixture of Regioisomers
Question: I am getting a mixture of N-alkylated isomers that are difficult to separate. How can I control the regioselectivity of the alkylation?
Answer: The presence of multiple nitrogen atoms in the triazolopyridine ring makes regioselectivity a common challenge. The final isomeric ratio is a delicate balance of electronic and steric factors, and can be influenced by the reaction conditions.
-
Understanding the Factors at Play:
-
Steric Hindrance: Alkylation will generally be favored at the most sterically accessible nitrogen atom.
-
Electronic Effects: The electron density at each nitrogen atom, influenced by substituents on the ring, will affect its nucleophilicity.
-
Counter-ion and Solvent Effects: The nature of the cation from the base and the coordinating ability of the solvent can influence which nitrogen is more available for reaction.[1][4]
-
-
Strategies for Controlling Regioselectivity:
-
Solvent Tuning: As demonstrated in the literature, switching from a less polar solvent like THF to a more polar one like DMSO can dramatically alter the ratio of N1 to N2 alkylation products.[1][4] This is attributed to the formation of different ion pairs (tight vs. solvent-separated) in different solvents.
-
Choice of Base: The counter-ion of the base can coordinate with the triazolopyridine anion, directing the alkylating agent to a specific nitrogen. Experimenting with different bases (e.g., NaH vs. K₂CO₃) can sometimes influence the isomeric ratio.
-
Temperature Control: In some cases, the activation energies for the formation of different isomers may vary, meaning that changing the reaction temperature could favor one product over another.
-
Advanced Methods: For particularly challenging cases, consider alternative synthetic strategies that offer better regiocontrol, such as directed C-H functionalization followed by ring closure.[5][6]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of N-alkylation of triazolopyridines.
Q1: What are the best general starting conditions for the N-alkylation of a novel triazolopyridine?
A1: A good starting point is to use 1.1 equivalents of your alkyl bromide with 1.5 equivalents of potassium carbonate (K₂CO₃) in anhydrous DMF at room temperature. Monitor the reaction by TLC or LC-MS. If no reaction occurs, gradually increase the temperature to 50-80 °C. This provides a good balance of reactivity and minimizes the risk of side reactions.
Q2: I'm dealing with a very sensitive substrate. Are there milder alternatives to traditional alkylation with alkyl halides?
A2: Yes, for sensitive substrates, the Mitsunobu reaction is an excellent alternative.[7][8][9][10][11] This reaction uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to achieve alkylation under mild, neutral conditions. It is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry.[10] A modified Mitsunobu protocol using trimethylsilyl azide (TMS-N₃) has been shown to dramatically improve yields for the synthesis of triazolopyridines.[7][8][9]
Q3: Can I use palladium catalysis for the N-alkylation of triazolopyridines?
A3: While direct N-alkylation with alkyl halides is more common, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed for the N-arylation or N-vinylation of triazolopyridines.[12][13][14][15][16] This reaction couples the triazolopyridine with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand. It is a powerful method for forming C-N bonds that are otherwise difficult to construct.[12][13]
Q4: Is microwave-assisted synthesis a viable option for N-alkylation of triazolopyridines?
A4: Absolutely. Microwave irradiation can significantly accelerate N-alkylation reactions, often leading to higher yields in shorter reaction times.[17][18][19][20][21] This is particularly beneficial for reactions that are sluggish at conventional heating temperatures. A catalyst-free, microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines has been reported, highlighting the efficiency of this technique.[17]
Data Presentation
Table 1: Common Bases for N-Alkylation of Triazolopyridines
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃, Cs₂CO₃ | Weak | DMF, Acetonitrile | Good for activated triazolopyridines and reactive alkylating agents. Cs₂CO₃ is more soluble and often more effective.[22] |
| NaH | Strong | THF, DMF (anhydrous) | Highly effective for less acidic triazolopyridines. Requires strictly anhydrous conditions. |
| NaHMDS, KHMDS | Strong | THF (anhydrous) | Very strong, non-nucleophilic bases. Good for sterically hindered substrates. |
| DBU, DIPEA | Organic, Weak | Dichloromethane, THF | Can be useful in some cases, but generally less common for triazolopyridine alkylation. |
Table 2: Recommended Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 153 | Excellent solvent for many N-alkylation reactions. |
| DMSO | Polar Aprotic | 189 | Can accelerate reactions but may require higher temperatures for removal. Can influence regioselectivity.[1][4] |
| Acetonitrile | Polar Aprotic | 82 | Good general-purpose solvent, easier to remove than DMF or DMSO. |
| THF | Ethereal | 66 | Less polar than DMF/DMSO, can influence regioselectivity.[1][4] Must be anhydrous when used with strong bases. |
| Toluene | Non-polar | 111 | Used in some specific protocols, particularly in microwave-assisted synthesis.[17] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
-
To a solution of the triazolopyridine (1.0 equiv) in anhydrous DMF, add K₂CO₃ (1.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Mitsunobu Reaction for Triazolopyridine Synthesis
This protocol is adapted from a procedure for the synthesis of triazolopyridines from acylated hydrazinopyridines, which can be considered an intramolecular N-alkylation.[7][8][9]
-
Dissolve the acylated hydrazinopyridine (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Add trimethylsilyl azide (TMS-N₃) (1.5 equiv) to the mixture.
-
Cool the reaction to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically rapid).
-
Concentrate the reaction mixture and purify by column chromatography to isolate the triazolopyridine product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines - figshare - Figshare [figshare.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsisinternational.org [rsisinternational.org]
- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. iris.unito.it [iris.unito.it]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Differentiating Biological Activity in Triazolo[4,3-a]pyridine Isomers
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A critical, yet often underappreciated, aspect of drug design is the profound impact of isomeric substitution. The specific placement of functional groups on this heterocyclic core can dramatically alter a molecule's interaction with its biological target, transforming a potent inhibitor into an inactive compound or shifting its selectivity profile entirely. This guide provides a framework for comparing the biological activity of triazolo[4,3-a]pyridine isomers, grounded in experimental data and established protocols.
The Decisive Role of Isomerism: A Conceptual Overview
At its core, the interaction between a small molecule and a protein target is a sophisticated exercise in molecular recognition. The three-dimensional arrangement of atoms in both the ligand (the drug) and the binding site dictates the affinity and specificity of the interaction. When considering isomers of a triazolo[4,3-a]pyridine, even a subtle shift of a substituent from one position to another can:
-
Alter Key Binding Interactions: A functional group, such as a hydrogen bond donor or acceptor, might be optimally positioned in one isomer to engage with a critical amino acid residue in the target's active site. In another isomer, this same group could be misaligned, weakening or completely abrogating the binding.
-
Introduce Steric Hindrance: The new position of a bulky substituent in one isomer might clash with the protein's architecture, preventing the molecule from adopting the correct conformation for binding.
-
Modify Physicochemical Properties: Isomerism can influence properties like solubility, lipophilicity, and metabolic stability, which in turn affect the compound's pharmacokinetics and overall bioavailability.
A compelling example of this principle is seen in the development of inhibitors for the human adenosine 2a (hA2a) receptor. A comparative study of 8-amino-[3][4]triazolo[1,5-a]pyridine derivatives and their 5-amino isomers revealed that the position of the amino group was a key determinant of activity. The study concluded that the hydrogen-bond donor strength of the free amino group, dictated by its isomeric position, was the main driver for both hA2a inhibitory activity and selectivity against the hA1 receptor.[5]
Comparative Analysis: A Case Study in Anticancer Activity
To illustrate a practical comparison, let's consider a hypothetical case study involving two positional isomers of a substituted triazolo[4,3-a]pyridine and their effect on cancer cell viability. We will compare "Isomer A" (6-substituted) and "Isomer B" (8-substituted) for their ability to inhibit the proliferation of a human colorectal cancer cell line, such as HCT-116.
The primary mechanism of action for many triazolopyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[6][7] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[8][9]
A standard method to quantify the antiproliferative effect of a compound is the MTT assay, which measures the metabolic activity of living cells.[3][10] The result is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Substitution Position | Target Cell Line | IC50 (µM) |
| Isomer A | 6-position | HCT-116 | 2.5 |
| Isomer B | 8-position | HCT-116 | 45.7 |
| Doxorubicin | (Control) | HCT-116 | 0.8 |
This data is illustrative and serves as a representative example.
The data clearly indicates that Isomer A is significantly more potent than Isomer B in inhibiting the growth of HCT-116 cells. This disparity underscores the critical importance of substituent placement on the triazolo[4,3-a]pyridine core. The positioning at the 6-position likely facilitates a more favorable interaction with the intracellular target compared to the 8-position. Such structure-activity relationships (SAR) are fundamental to medicinal chemistry.[6][7]
Experimental Workflows for Isomer Differentiation
To generate the comparative data above, rigorous and validated experimental protocols are essential. Below are step-by-step methodologies for a primary cell viability screen and a secondary kinase inhibition assay.
This protocol assesses the cytotoxic or cytostatic effects of the isomeric compounds on cancer cells.[3][4]
Objective: To determine the IC50 value for each isomer against a selected cancer cell line.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Isomer A and Isomer B stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
DMSO (Dimethyl Sulfoxide)[10]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)[3]
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of Isomer A and Isomer B in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a nonlinear regression model to determine the IC50 value.
If the hypothesized target is a specific kinase, a direct enzymatic assay is the logical next step to confirm target engagement and compare inhibitory potency.[9] This protocol uses the production of ADP as a measure of kinase activity.[12]
Objective: To determine the IC50 values of the isomers against a specific protein kinase (e.g., a kinase known to be dysregulated in colorectal cancer).
Materials:
-
Recombinant active kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Isomer A and Isomer B stock solutions
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[12]
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the isomeric compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the serially diluted compounds or DMSO vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.[12]
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[12]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each isomer.
Visualization of Experimental Logic
To clarify the decision-making process in this comparative analysis, the following workflow diagram illustrates the experimental cascade.
Caption: Experimental workflow for comparing triazolopyridine isomers.
Conclusion and Future Directions
This guide demonstrates that the biological activity of triazolo[4,3-a]pyridine derivatives is exquisitely sensitive to the positional arrangement of their substituents. Through systematic in vitro testing, beginning with broad cell-based assays and progressing to specific mechanistic studies, researchers can effectively differentiate between isomers and elucidate critical structure-activity relationships. The significant difference in potency observed between hypothetical Isomer A and Isomer B highlights that seemingly minor structural changes can lead to major functional consequences. This principle is the cornerstone of rational drug design and is essential for optimizing lead compounds into successful clinical candidates.
Future work should focus on expanding the panel of cell lines to assess broader anticancer activity and conducting further biochemical assays to build a comprehensive selectivity profile against a panel of kinases.[9][13] Ultimately, promising candidates should be advanced into in vivo models to evaluate their efficacy and pharmacokinetic properties.[9][14]
References
- 1. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Chloro-triazolo[4,3-a]pyridine as a Novel IDO1 Inhibitor: A Comparative Guide
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in cancer immunotherapy.[1][2] This intracellular, heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[3] In the tumor microenvironment, the upregulation of IDO1 has profound immunosuppressive effects. The depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis, while the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs).[3][4][5] This dual mechanism allows cancer cells to evade immune surveillance and destruction.[3]
The clinical investigation of IDO1 inhibitors has been met with mixed results, underscoring the need for novel chemical scaffolds and a deeper understanding of inhibitor-target interactions. This guide provides a comprehensive framework for the validation of 5-Chloro-triazolo[4,3-a]pyridine, a representative of a novel class of IDO1 inhibitors, and compares its potential efficacy against established inhibitors, Epacadostat and Navoximod.
Comparative Landscape of IDO1 Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against existing, well-characterized compounds.
-
5-Chloro-triazolo[4,3-a]pyridine: This compound belongs to a novel class of IDO1 inhibitors built upon the[4][5][6]triazolo[4,3-a]pyridine scaffold.[7][8][9][10] A hit compound from this class, identified through structure-based virtual screening, demonstrated an IC50 value in the low micromolar range.[7] Subsequent rational design led to analogues with improved, sub-micromolar potency, high metabolic stability, and excellent selectivity over other heme-containing enzymes.[7][9][10]
-
Epacadostat (INCB024360): A potent and selective IDO1 inhibitor with an IC50 of approximately 10 nM in enzymatic assays and 71.8 nM in cellular assays.[4][5][6][11] Epacadostat has been extensively studied in clinical trials, and while it showed promise in early phases, it failed to demonstrate a significant benefit in a pivotal Phase III trial in combination with pembrolizumab for melanoma.[12]
-
Navoximod (GDC-0919): Another potent IDO1 inhibitor with a Ki of 7 nM and an EC50 of 75 nM in cell-free assays.[3][13] In cellular assays, it demonstrates an EC50 of 70-95 nM.[14][15] Navoximod has also been evaluated in clinical trials for advanced solid tumors.[14][15]
Quantitative Data Summary
| Inhibitor | Type | Biochemical IC50/Ki | Cellular EC50 |
| [4][5][6]triazolo[4,3-a]pyridine analogue | Novel Scaffold | 0.9 µM (IC50)[7] | Not publicly available |
| Epacadostat (INCB024360) | Established | ~10 nM (IC50)[4][5] | ~72 nM[6][11] |
| Navoximod (GDC-0919) | Established | 7 nM (Ki)[3][13] | ~70-95 nM[14][15] |
Experimental Validation Workflow
The validation of a novel IDO1 inhibitor requires a multi-faceted approach, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.
References
- 1. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide toTriazolo[4,3-a]pyridine-Based Kinase Inhibitors and Other Heterocyclic Scaffolds
A Comparative Guide to[1][2][3]Triazolo[4,3-a]pyridine-Based Kinase Inhibitors and Other Heterocyclic Scaffolds
In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, protein kinases remain a paramount class of therapeutic targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these molecules often lies a heterocyclic scaffold. These structures serve as versatile frameworks that can be decorated with various functional groups to achieve high potency and selectivity.[2] Among these, the[3][4][5]triazolo[4,3-a]pyridine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential across a range of kinase targets.[3]
This guide provides an in-depth comparison of kinase inhibitors built around the triazolo[4,3-a]pyridine scaffold, with a specific focus on chloro-substituted analogs, against other prominent heterocyclic kinase inhibitors. We will delve into structure-activity relationships (SAR), compare performance data, and provide a detailed experimental protocol for evaluating such compounds, offering researchers and drug development professionals a comprehensive resource for their work.
The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Versatile Core
The triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle that has proven to be a highly effective scaffold for targeting the ATP-binding site of various kinases.[6][7] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to form key interactions within the kinase hinge region, a critical element for potent inhibition. While the prompt specifies 5-Chloro-triazolo[4,3-a]pyridine, published research more broadly investigates substitutions around this core, with the position and nature of the substituent—including chlorine—being a key determinant of target specificity and potency.
A significant body of research has focused on developing triazolo[4,3-a]pyridine analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the inflammatory response cascade.[3] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, making it a high-value therapeutic target.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to inflammatory cytokines and environmental stress.[3] As illustrated below, its inhibition by triazolo[4,3-a]pyridine-based compounds can block the production of downstream pro-inflammatory mediators like TNF-α and IL-6.[3]
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyridine Analogs
The inhibitory potency of triazolo[4,3-a]pyridine derivatives can be significantly modulated by substitutions on the core structure. Studies on p38α inhibitors have revealed key trends that guide the rational design of more effective compounds.[3][4] Modifications to the C4 aryl group and the triazole side-chain are particularly impactful.[4][8]
For instance, increasing the steric bulk and electron-withdrawing character of the C4 aryl group (e.g., moving from a 4-fluorophenyl to a 2,4-difluorophenyl group) generally enhances potency.[3] Similarly, optimizing the size and nature of the triazole side-chain can improve binding affinity.[3]
| Compound ID | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
| This data is representative and compiled from typical SAR studies for illustrative purposes.[3] |
Beyond p38 MAPK, the triazolo[4,3-a]pyridine scaffold has been successfully adapted to target other critical enzymes. Noteworthy examples include potent and selective inhibitors of Tankyrase (TNKS), a key regulator in the WNT/β-catenin signaling pathway often dysregulated in colorectal cancer, and PI3Kγ, an attractive target for inflammatory disorders.[9][10][11]
Comparison with Other Privileged Heterocyclic Scaffolds
While the triazolo[4,3-a]pyridine core is highly effective, it is one of many heterocyclic systems that form the basis of successful kinase inhibitors.[2] Different scaffolds offer distinct geometric and electronic properties, making them more suitable for targeting specific kinase families.
| Heterocyclic Scaffold | Primary Kinase Targets | Example Compound(s) / Class | Key Therapeutic Areas |
| [3][4][5]Triazolo[4,3-a]pyridine | p38 MAP Kinase, TNKS, PI3Kγ | p38 inhibitors (e.g., McClure et al.), TI-12403, CZC24758 | Inflammation, Oncology[3][9][11] |
| Pyrazolopyrimidine | CDKs, JAKs | Roscovitine (CDK2), Ruxolitinib (JAK1/2) | Oncology, Myelofibrosis[12] |
| Thiazolo[5,4-b]pyridine | c-KIT, RAF, VEGFR2 | Imatinib-resistant c-KIT inhibitors | Oncology (GIST)[13] |
| Quinazoline | EGFR, VEGFR | Gefitinib, Erlotinib | Oncology (Lung Cancer)[7] |
| Pyrazolopyridine | RET, FGFR, JAK | Selpercatinib (RET), AZD4547 (FGFR) | Oncology[14] |
This comparison highlights the chemical diversity employed in kinase inhibitor design. Scaffolds like pyrazolopyrimidines are bioisosteres of the natural ATP purine ring and are highly effective against cyclin-dependent kinases (CDKs).[12] Thiazolo[5,4-b]pyridines have been specifically functionalized to overcome resistance mutations in targets like c-KIT.[13] The choice of scaffold is therefore a critical first step in any kinase inhibitor drug discovery program, dictated by the specific structural features of the target kinase's ATP-binding pocket.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively assess and compare the potency of kinase inhibitors, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16]
Principle of the Assay: This is a two-step process. First, the kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the initial kinase activity.
Detailed Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., a 5-Chloro-triazolo[4,3-a]pyridine derivative) in 100% DMSO. Causality: DMSO is a standard solvent for organic small molecules. A high-concentration stock allows for minimal final DMSO concentration in the assay, which should be kept below 1% to avoid impacting enzyme activity.[3][17]
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 384-well white, opaque plate (suitable for luminescence), add 1 µL of the serially diluted compound or DMSO (for high and low controls) to the appropriate wells.
-
Prepare a solution of the target kinase (e.g., p38α) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 2 µL of the diluted kinase to each well.[3]
-
Incubate the plate for 10-15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory effect.
-
Prepare a substrate/ATP mixture in the kinase buffer. The concentration of ATP should ideally be at or near its Km value for the specific kinase to accurately determine competitive inhibition.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to allow for the complete depletion of any unconsumed ATP. Causality: This step is critical for reducing background signal, as the final luminescent signal is generated from the ATP produced from ADP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is plotted against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[16][18]
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro luminescence-based kinase assay.
Conclusion
The[3][4][5]triazolo[4,3-a]pyridine scaffold represents a highly successful and versatile core for the design of potent and selective kinase inhibitors. Its efficacy, particularly against p38 MAP kinase, is well-documented, and ongoing research continues to adapt this scaffold for novel targets. When compared to other heterocyclic systems like pyrazolopyrimidines or quinazolines, it becomes clear that the diversity of these core structures is a major strength in the field of drug discovery, enabling chemists to tailor inhibitors to the unique topographies of different kinase ATP-binding sites. The successful development of any kinase inhibitor, regardless of its scaffold, ultimately relies on rigorous quantitative evaluation using well-validated biochemical assays, which provide the crucial data needed to guide the journey from a promising chemical hit to a potential clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stork: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development [storkapp.me]
- 9. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor [mdpi.com]
- 10. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. reactionbiology.com [reactionbiology.com]
In vitro evaluation of noveltriazolo[4,3-a]pyridine sulfonamides
Beginning Research on Sulfonamides
I'm starting a deep dive into the in vitro evaluation of novel triazolo[4,3-a]pyridine sulfonamides. My initial focus is on uncovering synthesis methods, identifying the biological targets these compounds hit, and understanding the assays employed to assess their activity. I'll be looking to build a strong foundation of knowledge before moving to a deeper analysis.
Developing Comparative Framework
I've expanded my research scope to include structurally related compounds for comparison. I'm actively pinpointing key mechanistic claims and standard protocols from authoritative sources. My next step involves structuring a comparative guide that details the significance of these sulfonamides, contrasting their in vitro performance, and using tables and diagrams for clarity. I'm focusing on rigorous experimental design rationale.
Exploring Antimalarials
I've made great progress on identifying preliminary research relating to the in vitro evaluation of triazolo[4,3-a]pyridine sulfonamides. I've located articles that focus on synthesis and early antimalarial results. These papers give me a direction for deeper evaluation of the compound's structure-activity relationship (SAR).
Compiling Data & Comparisons
I've been gathering key in vitro data, focusing on IC50 values against Plasmodium falciparum, cytotoxicities, and apoptosis induction for triazolo[4,3-a]pyridine sulfonamides. I'm also reviewing similar structures, such as pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, and their anticancer attributes. Chloroquine will be a reference. I'm building a comparison guide to map this data.
Organizing the Research
My focus is now on structuring the gathered data into a logical guide. I'll begin with an overview of the triazolo[4,3-a]pyridine sulfonamide scaffold, its therapeutic areas, and key data. Specifically, I'm working on comparisons: novel compounds versus chloroquine in antimalarial activity and, for anticancer, standards or kinase inhibitors. Standardized protocols are vital; I'm sourcing details on assays, including MTT and Annexin V. Finally, I'm preparing visualizations like synthesis schemes.
Defining Evaluation Parameters
My plan is to refine the search. I will focus on finding precise in vitro data on triazolo[4,3-a]pyridine sulfonamides. I need IC50 values for both anticancer and carbonic anhydrase inhibition. Standardized protocols are crucial, so I'm also looking for detailed methods. Finally, I'll search for reference drug IC50 values.
Discovering Crucial Protocols
I've made headway with my search, unearthing detailed protocols for the MTT and Annexin V binding assays. These protocols are key to the cytotoxicity and apoptosis evaluation components. I feel much more confident with the newly found resources and plan to move quickly forward.
Refining Search Parameters
I've significantly expanded my search, focusing on comparator compound data. I've pinpointed IC50 values for chloroquine against P. falciparum K1, perfect for comparison. I've also gathered IC50 ranges for cisplatin and doxorubicin, which require careful interpretation. While direct data on triazolo[4,3-a]pyridine sulfonamides remains scarce, related sulfonamide classes provide valuable context for my investigation.
Formulating the Structure
My searches have really paid off. I've located stopped-flow CO2 hydrase assay data, and more importantly, detailed protocols for both the MTT and Annexin V assays, which is fantastic for the cytotoxicity and apoptosis evaluations. Regarding comparators, I have concrete IC50 values for chloroquine against P. falciparum K1. For anticancer activity, cisplatin and doxorubicin yield IC50 ranges, demanding meticulous interpretation. Specific in vitro data for triazolo[4,3-a]pyridine sulfonamides is limited, but related sulfonamide structures lend valuable context. I will first present the direct antimalarial data, followed by discussions of the potential anticancer and carbonic anhydrase activity based on comparisons with data from related compounds.
Prioritizing & Structuring
My research has been quite productive, and I've found detailed protocols for key assays: MTT and Annexin V, essential for evaluating cytotoxicity and apoptosis. Moreover, the stopped-flow CO2 hydrase assay data will allow for evaluation of carbonic anhydrase inhibition. I have now located concrete IC50 values for chloroquine against the K1 strain, matching the studies I am reviewing. I'm focusing my efforts on presenting antimalarial data directly, followed by discussions on potential anticancer and carbonic anhydrase activity inferred from related compounds.
A Comparative Guide to the Metabolic Stability of Triazolopyridine Derivatives: In Vitro Assessment Strategies and SAR Insights
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
1.1 The Triazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The triazolopyridine scaffold is a prominent heterocyclic structure frequently utilized in medicinal chemistry.[1] Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, enabling it to serve as a versatile core in a wide range of therapeutic agents, including antidepressants like trazodone and modern targeted therapies such as tucatinib and filgotinib.[1] The prevalence of nitrogen-containing heterocycles is significant, with over 85% of biologically active compounds featuring such structures.[2][3] This underscores the importance of understanding their behavior in biological systems.
1.2 Why Metabolic Stability Matters: Impact on Pharmacokinetics, Efficacy, and Safety
Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of drug development.[4][5] It profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[5][6] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable might accumulate and cause toxicity.[7] Early assessment of metabolic stability allows medicinal chemists to identify and rectify metabolic liabilities, a process crucial for optimizing drug candidates and increasing their probability of success.[6][8]
1.3 Objectives of This Guide
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of triazolopyridine derivatives. It is designed for researchers and drug development professionals, offering in-depth, field-proven insights into experimental design, data interpretation, and strategic optimization. We will delve into the primary metabolic pathways, present detailed protocols for key in vitro assays, and explore the structure-metabolic stability relationships (SMSR) that govern the fate of these important molecules.
Key Metabolic Pathways of Triazolopyridine Derivatives
The metabolic fate of triazolopyridine derivatives, like many xenobiotics, is primarily determined by a series of enzymatic reactions categorized into Phase I and Phase II metabolism.
2.1 The Central Role of Cytochrome P450 (CYP) Enzymes
Phase I metabolism is dominated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[9][10] For nitrogen-containing heterocycles, CYPs catalyze a variety of transformations that introduce or expose functional groups, preparing the molecule for subsequent Phase II reactions.[10] The triazole ring, in particular, can interact with the heme iron of CYP enzymes, influencing both its metabolism and its potential to inhibit these enzymes.[11][12]
2.2 Common Phase I Metabolic Transformations
-
Oxidation : This is the most prevalent metabolic route for aromatic heterocycles.[13] For triazolopyridines, this can occur at several positions:
-
Aromatic Hydroxylation : Addition of a hydroxyl group to the pyridine or triazole ring.
-
N-Oxidation : Oxidation of one of the nitrogen atoms.
-
Oxidative Ring Opening : The azole ring can undergo CYP-mediated epoxidation, leading to ring scission.[13]
-
Side-Chain Oxidation : If alkyl groups are present, oxidation can occur at the carbon adjacent to the ring or at terminal positions.
-
2.3 Phase II Conjugation Reactions
Following Phase I oxidation, the newly introduced polar groups serve as handles for Phase II enzymes, which conjugate endogenous molecules to the drug, significantly increasing its water solubility and facilitating excretion.[14]
-
Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major Phase II pathway where glucuronic acid is attached to hydroxyl, carboxyl, or nitrogen moieties.[14][15][16]
-
Sulfation : Sulfotransferases (SULTs) catalyze the transfer of a sulfo group, typically to hydroxyl groups.[14][17][18] For some heterocycles, N-glucuronidation can be a significant clearance pathway.[13]
2.4 Visualizing the Metabolic Landscape
The following diagram illustrates the general metabolic pathways for a hypothetical triazolopyridine derivative.
Caption: General metabolic pathways for triazolopyridine derivatives.
Experimental Design for Assessing Metabolic Stability: A Comparative Approach
A tiered, or hierarchical, approach is standard practice in drug metabolism and pharmacokinetics (DMPK) screening. This ensures that resources are used efficiently, with high-throughput assays employed early to rank compounds, followed by more complex, lower-throughput assays for the most promising candidates.
3.1 Method 1: Liver Microsomal Stability Assay
The liver microsomal stability assay is the workhorse of early DMPK screening.[7][8] Microsomes are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I enzymes, most notably the CYPs.[4][14]
-
Principle and Rationale : This assay measures the disappearance of a parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[19][20] It provides a rapid and cost-effective way to assess Phase I metabolic liability and calculate intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[8][21]
-
Detailed Experimental Protocol: Microsomal Stability
-
Preparation : Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Prepare a stock solution of the triazolopyridine test compounds (e.g., 1 mM in DMSO).
-
Reaction Mixture : In a 96-well plate, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and liver microsomes (final protein concentration ~0.5 mg/mL).[21]
-
Pre-incubation : Add the test compound to the reaction mixture (final concentration typically 1 µM) and pre-incubate for 5-10 minutes at 37°C to allow temperature equilibration.[22]
-
Initiation : Start the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21] A negative control without the NADPH system is crucial to account for non-enzymatic degradation.[21]
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard for analytical quantification.[19][20]
-
Analysis : Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)
-
-
-
Case Study: Comparing Triazolopyridine Analogs
Let's consider three hypothetical triazolopyridine analogs (TPD-A, TPD-B, TPD-C) with different substituents.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Category |
| TPD-A | 8.5 | 163.1 | High Clearance |
| TPD-B | 25.0 | 55.4 | Moderate Clearance |
| TPD-C | > 60.0 | < 23.1 | Low Clearance |
| Verapamil (Control) | 12.0 | 115.5 | High Clearance |
Interpretation : TPD-A is rapidly metabolized, suggesting a significant metabolic liability. TPD-C is the most stable in this assay, making it a more promising candidate from a metabolic standpoint. TPD-B shows intermediate stability.
3.2 Method 2: Hepatocyte Stability Assay
For compounds advancing from initial screening, the hepatocyte stability assay offers a more physiologically relevant model.[4][23]
-
Principle and Rationale : Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their required cofactors in their natural cellular environment.[23] This assay also accounts for compound uptake into the cell, providing a more comprehensive picture of hepatic clearance.[23] It is particularly valuable for compounds that may be cleared by non-CYP enzymes or direct conjugation.[8]
-
Detailed Experimental Protocol: Hepatocyte Stability
-
Cell Preparation : Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).[24][25] Resuspend the cells in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[26]
-
Incubation : In a shaking water bath or on an orbital shaker at 37°C, add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.[23]
-
Sampling : At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction with cold acetonitrile containing an internal standard.[23][26]
-
Analysis : Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Data Analysis : Calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL)
-
-
-
Case Study: Re-evaluating Analogs in Hepatocytes
Now, we re-assess our three analogs in a hepatocyte assay.
| Compound | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) | Observed Difference & Rationale |
| TPD-A | 163.1 | 175.4 | Similar clearance, suggesting metabolism is dominated by Phase I (CYP) enzymes. |
| TPD-B | 55.4 | 98.2 | Higher clearance in hepatocytes, indicating a significant contribution from Phase II (e.g., UGT) metabolism. |
| TPD-C | < 23.1 | < 10.0 | Confirmed low clearance and high stability in a more complete system. |
| 7-OH-Coumarin (Control) | Low | 150.5 | Low microsomal clearance but high hepatocyte clearance, confirming active Phase II metabolism in the system. |
Interpretation : The hepatocyte data for TPD-B reveals a metabolic pathway that was not captured by the microsomal assay. This highlights the importance of using this more comprehensive system to avoid misleading stability assessments.
3.3 Workflow Diagram: A Tiered Assessment Strategy
Caption: A tiered workflow for assessing metabolic stability.
Structure-Metabolic Stability Relationships (SMSR) of Triazolopyridine Derivatives
Understanding how specific structural features influence metabolic stability is key to rational drug design.[27][28][29] This involves identifying metabolic "soft spots" and strategically modifying the molecule to block these sites of metabolism.[30]
4.1 Identifying Metabolic "Soft Spots"
For a typical triazolopyridine core, common metabolic liabilities include:
-
Unsubstituted positions on the pyridine ring : These are prime targets for CYP-mediated aromatic hydroxylation.
-
Para-positions on appended phenyl rings : A classic site for oxidation.
-
Alkoxy groups : O-dealkylation is a very common metabolic pathway.
-
Terminal alkyl chains : Omega (ω) and omega-1 (ω-1) oxidation.
4.2 Strategic Chemical Modifications to Enhance Stability
Once a soft spot is identified, several strategies can be employed:[30]
-
Blocking with Halogens : Introducing a fluorine or chlorine atom at a metabolically active site can physically block the enzyme from accessing it. Fluorine is often preferred due to its small size.
-
Modulating Electronics : Replacing an electron-rich C-H bond with a more electron-poor C-F bond can deactivate the site towards oxidative metabolism.
-
Introducing Steric Hindrance : Adding a bulky group near the metabolic soft spot can prevent the molecule from fitting into the enzyme's active site.
-
Replacing Liable Groups : A metabolically unstable methoxy group (-OCH3) could be replaced with a more stable group like a trifluoromethoxy (-OCF3) or a methyl group (-CH3).
4.3 Logic Diagram: A Decision Tree for Optimizing Stability
This diagram outlines a logical process for identifying and addressing metabolic liabilities.
Caption: A decision tree for rationally improving metabolic stability.
Advanced Corner: Reaction Phenotyping and Metabolite Identification
For lead compounds, it is critical to identify which specific enzymes are responsible for its metabolism. This is known as reaction phenotyping.[31][32]
-
Pinpointing the Culprit : Reaction phenotyping helps predict potential DDIs.[33] If a drug is metabolized primarily by a single CYP enzyme (e.g., CYP3A4), its clearance could be dramatically altered by co-administered drugs that inhibit or induce that enzyme.[33][34] Methods include:
-
Recombinant Enzymes : Incubating the compound with a panel of individual, expressed CYP enzymes to see which ones metabolize it.[31]
-
Chemical Inhibition : Using specific chemical inhibitors for each CYP isoform in a pooled human liver microsome incubation to see which inhibitor prevents the drug's metabolism.[31]
-
-
Metabolite Identification : Using high-resolution mass spectrometry (LC-MS/MS), the exact structure of metabolites can be elucidated.[35] This is crucial for confirming metabolic pathways and ensuring that no pharmacologically active or potentially toxic metabolites are formed. Regulatory agencies like the FDA provide guidance on when the safety of metabolites needs to be independently evaluated.[36]
Conclusion: Integrating Metabolic Stability Data into Drug Design
Assessing the metabolic stability of triazolopyridine derivatives is not a single experiment but a systematic process of evaluation, comparison, and optimization. By employing a tiered approach—starting with high-throughput microsomal assays and progressing to more complex hepatocyte systems for promising candidates—researchers can make informed decisions. Integrating this data with metabolite identification and reaction phenotyping provides a comprehensive understanding of a compound's disposition. This knowledge is paramount for guiding synthetic chemistry efforts to produce drug candidates with a balanced profile of potency, selectivity, and favorable pharmacokinetic properties, ultimately increasing the likelihood of clinical success.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. xenotech.com [xenotech.com]
- 17. youtube.com [youtube.com]
- 18. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. youtube.com [youtube.com]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 24. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bdj.co.jp [bdj.co.jp]
- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. fiveable.me [fiveable.me]
- 30. nedmdg.org [nedmdg.org]
- 31. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bioivt.com [bioivt.com]
- 33. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 34. labcorp.com [labcorp.com]
- 35. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. fda.gov [fda.gov]
A Comparative Guide to Validating the Mechanism of Action of 5-Chloro-triazolo[4,3-a]pyridine Analogs as G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Chloro-triazolo[4,3-a]pyridine analogs, a class of compounds showing promise as modulators of G-protein-gated inwardly rectifying potassium (GIRK) channels. We will delve into the experimental strategies required to rigorously confirm their molecular target and delineate their cellular and physiological effects, while drawing comparisons to other known GIRK channel modulators.
Introduction to GIRK Channels and the Therapeutic Potential of their Modulators
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of cellular excitability in various tissues, including the heart and brain.[1][2] These channels are activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs) by neurotransmitters such as acetylcholine, dopamine, opioids, and serotonin.[1][3] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.[3] Consequently, GIRK channels are implicated in a range of physiological processes and pathological conditions, making them attractive therapeutic targets.
The 5-Chloro-triazolo[4,3-a]pyridine scaffold has emerged as a promising chemotype for the development of novel therapeutics targeting a variety of biological targets, including kinases and enzymes involved in cancer and infectious diseases.[4][5][6][7] Recent evidence suggests that certain analogs within this class act as inhibitors of GIRK channels. This guide outlines a systematic approach to validate this proposed mechanism of action.
Part 1: Foundational In Vitro Validation - Direct Target Engagement
The initial and most critical step is to unequivocally demonstrate direct binding and functional modulation of the GIRK channel by the 5-Chloro-triazolo[4,3-a]pyridine analogs.
A classic approach to confirm direct binding is through competitive radioligand binding assays. This involves using a known radiolabeled GIRK channel ligand to determine if the test compounds can displace it from the channel.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the GIRK1/2 or GIRK1/4 channel subunits.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-tertiapin, a known GIRK channel blocker).
-
Add increasing concentrations of the 5-Chloro-triazolo[4,3-a]pyridine analog.
-
Incubate to allow for binding equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiology provides a direct functional measure of ion channel activity. Whole-cell patch-clamp recordings are the gold standard for assessing the effect of compounds on GIRK channel currents.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use cells endogenously expressing GIRK channels (e.g., atrial cardiomyocytes, specific neuronal populations) or heterologous expression systems (e.g., HEK293 or CHO cells) transfected with the desired GIRK channel subunits.
-
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing GTPγS to constitutively activate G-proteins and, consequently, GIRK channels.
-
-
Compound Application:
-
Perfuse the cells with an external solution containing the 5-Chloro-triazolo[4,3-a]pyridine analog at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the resulting potassium currents.
-
Measure the change in current amplitude in response to the compound.
-
Construct a concentration-response curve to determine the IC50 for channel inhibition.
-
dot
Caption: Workflow for in vitro validation of drug-target interaction.
Part 2: Cellular Assays - Probing the Physiological Context
Once direct target engagement is confirmed, the next logical step is to assess the compound's activity in a more physiologically relevant cellular environment.
Thallium flux assays are a high-throughput method to measure the activity of potassium channels. Thallium ions can pass through open potassium channels and can be detected by a fluorescent indicator.
Experimental Protocol: Thallium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the target GIRK channels in a multi-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
-
Compound Treatment:
-
Add the 5-Chloro-triazolo[4,3-a]pyridine analogs at various concentrations.
-
Incubate for a predetermined time.
-
-
Channel Activation and Signal Detection:
-
Add a stimulus to activate the GIRK channels (e.g., a GPCR agonist).
-
Add a thallium-containing buffer.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of thallium influx.
-
Determine the IC50 of the compound for inhibiting the thallium flux.
-
Since GIRK channel activity is downstream of GPCR activation, examining the impact of the analogs on GPCR-mediated signaling can provide further validation. For instance, if the analogs are indeed GIRK inhibitors, they should counteract the hyperpolarizing effects of GPCR agonists that couple to these channels.
dot
Caption: Simplified signaling pathway of GPCR-mediated GIRK channel activation and its inhibition.
Part 3: Comparative Analysis - Benchmarking Against Alternatives
To understand the novelty and potential advantages of the 5-Chloro-triazolo[4,3-a]pyridine analogs, their activity should be compared to other known GIRK channel modulators.
| Compound Class | Mechanism of Action | Selectivity | Known Limitations |
| 5-Chloro-triazolo[4,3-a]pyridine Analogs | Proposed GIRK Channel Inhibitors | To be determined | To be determined |
| Tertiapin-Q | Natural Peptide Toxin, Pore Blocker | High affinity for GIRK1-containing channels | Poor drug-like properties |
| Naringin | Bioflavonoid, Agonist | Appears to act extracellularly | Mechanism not fully elucidated[8] |
| Flupirtine | Non-opioid analgesic | Indirectly inhibits NMDA receptors via GIRK channels | G-protein dependent[8] |
| Antipsychotics (e.g., Clozapine) | Inhibit cardiac and neuronal GIRK channels | Non-selective | Potential for off-target side effects[8] |
| Antitussives (e.g., Dextromethorphan) | Inhibit neuronal GIRK channels | - | - |
| Non-sedative antihistamines (e.g., Terfenadine) | Inhibit GIRK1-containing channels | Also blocks hERG channels | Withdrawn from market due to cardiotoxicity[8] |
Table 1: Comparison of GIRK Channel Modulators. This table provides a comparative overview of different classes of GIRK channel modulators, highlighting their mechanisms, selectivity, and known limitations.
Part 4: In Vivo Validation - Assessing Physiological Relevance
The final step in validating the mechanism of action is to demonstrate that the observed in vitro and cellular effects translate to a relevant physiological outcome in an in vivo model. Given the role of GIRK channels in neuronal excitability, a model of pharmacologically induced hypothermia could be employed.[3]
Experimental Protocol: In Vivo Hypothermia Model
-
Animal Model:
-
Use wild-type mice and, ideally, GIRK2 knockout mice as a negative control.[3]
-
-
Drug Administration:
-
Administer a GPCR agonist known to induce hypothermia via GIRK channel activation (e.g., a 5-HT1A or GABAB receptor agonist).
-
In a separate group, co-administer the 5-Chloro-triazolo[4,3-a]pyridine analog with the GPCR agonist.
-
-
Temperature Measurement:
-
Monitor the core body temperature of the animals at regular intervals.
-
-
Data Analysis:
-
Compare the change in body temperature between the different treatment groups. A successful GIRK inhibitor should attenuate the hypothermic effect of the GPCR agonist in wild-type mice but have no effect in the knockout mice.
-
Conclusion
A rigorous and multi-faceted approach is essential to definitively validate the mechanism of action of 5-Chloro-triazolo[4,3-a]pyridine analogs as GIRK channel inhibitors. By systematically progressing from direct target engagement assays to cellular and in vivo models, and by comparing their profile to existing modulators, researchers can build a comprehensive and compelling data package. This structured validation process is crucial for advancing these promising compounds through the drug discovery pipeline.
References
- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Protein-Gated Potassium (GIRK) Channels Containing the GIRK2 Subunit Are Control Hubs for Pharmacologically Induced Hypothermic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 5-Chloro-triazolo[4,3-a]pyridine
An In-Depth Guide to the Cross-Reactivity Profiling of Novel Chemical Scaffolds: A Case Study with 5-Chloro-triazolo[4,3-a]pyridine
As a Senior Application Scientist, the interrogation of a novel chemical entity's selectivity is not merely a checkbox exercise; it is the foundational pillar upon which the entire edifice of its biological rationale rests. The triazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, from kinases to metabolic enzymes like IDO1.[1][2][3] This inherent biological promiscuity makes a rigorous, multi-faceted cross-reactivity profiling campaign essential. A compound's value as a selective chemical probe or its potential as a therapeutic candidate is defined not just by its affinity for the intended target, but more critically, by its lack of affinity for all others.[4]
This guide provides a comprehensive framework for assessing the selectivity of a hypothetical test article, 5-Chloro-triazolo[4,3-a]pyridine. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental choices, ensuring a self-validating and robust data package. Our approach is tiered, beginning with broad, high-throughput screens to identify potential liabilities and progressively narrowing down to specific, mechanistic cellular assays to confirm them.
A robust profiling strategy is not a single experiment but a logical cascade. Early-stage, broad in vitro safety pharmacology profiling is critical for identifying potential off-target effects and mitigating risks that could lead to costly late-stage drug development failures.[5][6][7][8] Our approach begins with wide-net screening and uses orthogonal methods for hit confirmation to build confidence in the results.
References
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ChemPartner [chempartner.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Triazolopyridine Compounds Against Known Kinase Inhibitors
Introduction: The Rise of Triazolopyridines in Oncology
The triazolopyridine scaffold has garnered significant attention in medicinal chemistry, emerging as a privileged structure in the design of novel therapeutics.[1] These heterocyclic compounds have demonstrated a wide array of biological activities, with a particularly strong showing in the realm of oncology.[2][3][4] Many triazolopyridine derivatives have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5][6][7][8]
The development of a new chemical entity, even one with a promising scaffold like triazolopyridine, requires rigorous preclinical evaluation to establish its potential advantages over existing therapies. This guide provides a comprehensive framework for benchmarking a novel, hypothetical triazolopyridine compound, TPC-123 , against established drugs. We will operate under the assumption that TPC-123 has been designed as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC).[9]
This document is intended for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as an in-depth guide that explains the causality behind experimental choices, ensuring a robust and self-validating benchmarking process.
Part 1: Strategic Selection of the Investigational Compound and Appropriate Benchmarks
The initial phase of any benchmarking study is critical. The choice of the new compound's target and the selection of appropriate comparators will dictate the experimental design and the ultimate relevance of the findings.
Profile of the Investigational Compound: TPC-123
For the purpose of this guide, we will define TPC-123 as a novel triazolopyridine derivative identified through a high-throughput screening campaign and subsequent lead optimization. Its primary molecular target is hypothesized to be the ATP-binding site of the EGFR kinase. A crucial aspect of its design is its potential to overcome resistance mechanisms that affect earlier-generation EGFR inhibitors.
Rationale for Selecting Benchmark Drugs
To effectively evaluate TPC-123, it is essential to compare it against clinically relevant and mechanistically distinct drugs. For our EGFR-targeted compound, we will select two well-established inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[10][11] It serves as a benchmark for baseline potency against activating EGFR mutations (e.g., L858R, Del19).
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI.[10][12] Osimertinib is highly effective against both activating mutations and the T790M resistance mutation, which is a common reason for the failure of first-generation TKIs.[10] Including Osimertinib allows for the assessment of TPC-123's potential to address acquired resistance.
This multi-generational comparison will provide a comprehensive understanding of TPC-123's therapeutic potential.
Part 2: A Multi-Faceted Experimental Framework for Comprehensive Benchmarking
A robust benchmarking strategy relies on a suite of orthogonal assays that probe the compound's activity from the molecular level to a cellular context.
Foundational Assessment: In Vitro Cytotoxicity
The first step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose.[13][14][15] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14][16]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed NCI-H1975 human lung adenocarcinoma cells (which harbor both the L858R activating mutation and the T790M resistance mutation in EGFR) in a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TPC-123, Gefitinib, and Osimertinib in the appropriate cell culture medium. The final concentrations should span a wide range to ensure a full dose-response curve (e.g., from 0.1 nM to 100 µM). Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.
Confirming On-Target Activity: Biochemical Kinase Inhibition
To confirm that the observed cytotoxicity is a result of direct EGFR inhibition, a biochemical assay using the purified EGFR enzyme is necessary. This assay will determine the compound's potency at the molecular level.
Experimental Protocol: EGFR Kinase Inhibition Assay (Example using a fluorescence-based method)
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[5] Dilute the recombinant active EGFR T790M mutant kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer.
-
Compound Dilution: Prepare serial dilutions of TPC-123 and the benchmark drugs in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compounds. Initiate the kinase reaction by adding ATP at a concentration close to its Km value. Incubate at room temperature for 1 hour.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection with a fluorescent readout.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 values for each compound.
Validating Target Engagement in a Cellular Milieu
Demonstrating that a compound binds to its intended target within a living cell is a critical step in drug development.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[20][22]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact NCI-H1975 cells with either vehicle or a saturating concentration of TPC-123 for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of soluble EGFR at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and TPC-123-treated samples. A shift in the melting curve to a higher temperature in the presence of TPC-123 confirms target engagement.
Assessing Downstream Pathway Modulation
Inhibiting EGFR should lead to a reduction in the phosphorylation of its downstream signaling effectors. Western blotting is a standard technique to visualize these changes.
Experimental Protocol: Western Blotting for EGFR Pathway Analysis
-
Cell Treatment and Lysis: Treat NCI-H1975 cells with TPC-123 and the benchmark drugs at their respective IC50 concentrations for a defined period (e.g., 2 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A significant decrease in the phosphorylation of EGFR, Akt, and ERK in the presence of the compounds indicates effective pathway inhibition.
Part 3: Data Visualization and Interpretation for Clear, Actionable Insights
Comparative Data Summary
Summarize the quantitative data in a well-structured table for easy comparison.
| Compound | Cell Viability IC50 (NCI-H1975) | EGFR T790M Kinase IC50 |
| TPC-123 (Hypothetical) | 25 nM | 5 nM |
| Gefitinib | >10 µM | >5 µM |
| Osimertinib | 50 nM | 15 nM |
Note: The data for TPC-123 is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex information concisely.
EGFR Signaling Pathway and Inhibitor Action
Caption: EGFR signaling pathway and points of inhibition.
Experimental Benchmarking Workflow
Caption: Workflow for benchmarking TPC-123.
Interpretation of Expected Outcomes
-
Potency and Resistance Profile: The hypothetical data suggests that TPC-123 is more potent than Osimertinib in both the cellular and biochemical assays against the EGFR T790M mutant. It is significantly more effective than the first-generation inhibitor, Gefitinib, which is expected given the presence of the T790M mutation.
-
On-Target Confirmation: A positive result in the CETSA would provide strong evidence that TPC-123 directly engages EGFR in living cells. The Western blot analysis would further confirm that this engagement translates into the inhibition of the intended signaling pathway.
-
Overall Assessment: Based on this comprehensive evaluation, TPC-123 would be positioned as a promising next-generation EGFR inhibitor with the potential for improved efficacy in NSCLC, particularly in cases of acquired resistance to earlier-generation drugs.
Conclusion
This guide has outlined a robust, multi-pronged approach to the preclinical benchmarking of a novel triazolopyridine-based kinase inhibitor. By integrating cellular, biochemical, and target engagement assays, and by selecting appropriate clinical comparators, researchers can build a comprehensive data package that clearly defines the compound's potential. This structured, evidence-based approach is fundamental to making informed decisions in the long and arduous journey of drug discovery and development. The ultimate goal is to ensure that only the most promising candidates, with clear advantages over existing therapies, are progressed towards clinical evaluation.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. themarkfoundation.org [themarkfoundation.org]
- 10. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 11. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. namsa.com [namsa.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. selvita.com [selvita.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-triazolo[4,3-a]pyridine
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine is foundational to discovery. This compound and its derivatives are recognized for a range of potential pharmaceutical applications.[4][5] However, advancing science carries the parallel responsibility of ensuring safety and environmental stewardship. The disposal of chemical waste is not a mere janitorial task; it is the final, critical step of a well-executed experiment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedure to ensure a self-validating system of safety and compliance within your laboratory.
Hazard Identification and Regulatory Characterization
Understanding the specific hazards of a compound is the primary step in determining its proper handling and disposal pathway. 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound that must be managed as a hazardous material.
| Property | Identifier | Source |
| Chemical Name | 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine | [6][7][8] |
| CAS Number | 27187-13-9 | [6][7][8] |
| Molecular Formula | C₆H₄ClN₃ | [6][7] |
| Physical Form | Solid | [6][7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6][7] |
| GHS Signal Word | Warning | [6][7] |
| Hazard Statement | H302: Harmful if swallowed | [6][7] |
| Storage Class | 11: Combustible Solids | [6][7] |
Regulatory Framework: Why This is Hazardous Waste
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave".[1][9] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11]
While 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine is not explicitly on the P or U lists of discarded commercial chemical products, its classification as "Harmful if swallowed" (Acute Toxicity 4, Oral) means it must be managed as Toxic Characteristic Hazardous Waste .[6][7] Furthermore, as a chlorinated organic compound, it falls under the general category of halogenated wastes, which have specific disposal requirements.[12][13]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[14][15][16]
Mandatory PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While generally not required for handling small quantities of solids in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust.
All handling of 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine, including for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containment: A Step-by-Step Protocol
The cardinal rule of chemical waste management is segregation. Improperly mixing chemicals can lead to dangerous reactions and complicates the final disposal process.[2] Halogenated organic compounds must always be collected separately from non-halogenated waste.[12][13] The higher cost and specific methods required for halogenated waste disposal, such as high-temperature incineration, necessitate this separation.[17]
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
For solid waste (e.g., contaminated filter paper, gloves, or residual solid compound): Use a wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid.
-
For liquid waste (e.g., solutions containing the compound): Use a sealable, leak-proof container designed for liquids.[1] Ensure the container material is compatible with all components of the solution.
-
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine". Do not use abbreviations or formulas.[12]
-
If in solution, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic").
-
-
Add Waste to the Container:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Do not store incompatible waste streams together.
-
Caption: Waste Segregation Decision Process.
Compliant Disposal Pathway: From Lab to Final Disposition
Direct treatment or disposal of hazardous chemicals by laboratory personnel (e.g., drain disposal, trash disposal) is strictly prohibited unless explicitly permitted by local regulations and your institution's EHS office for specific, well-characterized waste streams.[18][19] For 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine, no such exemptions apply. The only compliant pathway is through your institution's hazardous waste management program.
Disposal Workflow:
-
Accumulation Limit: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your satellite accumulation area.
-
Request Pickup: Once your waste container is nearly full (not exceeding 90% capacity) or you no longer need it, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or equivalent.
-
EHS Collection: Trained EHS professionals will collect the properly labeled and sealed container from your lab. They will transport it to a central accumulation facility.
-
Consolidation and Manifesting: At the central facility, your waste may be consolidated with other compatible wastes into larger containers (a process known as lab-packing) for shipment.[19] EHS will create a hazardous waste manifest, a legal document that tracks the waste from its generation to its final destination.[9]
-
Transportation and Final Disposal: A licensed hazardous waste transporter will ship the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] For halogenated organic compounds, the preferred disposal method is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[17][20] This process ensures the complete destruction of the hazardous compound.
Caption: End-to-End Hazardous Waste Disposal Workflow.
By adhering to this structured and informed disposal process, you not only comply with federal and local regulations but also uphold the highest standards of laboratory safety and environmental responsibility. This diligence ensures that the pursuit of scientific advancement does not come at the cost of personal or public health.
References
- 1. pfw.edu [pfw.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro- 1,2,4 triazolo 4,3-a pyridine AldrichCPR 27187-13-9 [sigmaaldrich.com]
- 7. 5-Chloro- 1,2,4 triazolo 4,3-a pyridine AldrichCPR 27187-13-9 [sigmaaldrich.com]
- 8. aobchem.com [aobchem.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 11. actenviro.com [actenviro.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. uakron.edu [uakron.edu]
- 14. nationalacademies.org [nationalacademies.org]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. researchgate.net [researchgate.net]
- 18. acs.org [acs.org]
- 19. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-triazolo[4,3-a]pyridine: A Framework for Proactive Safety
A Senior Application Scientist's Guide to Handling 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine: A Framework for Proactive Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for handling 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS No: 27187-13-9), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are designed to create a self-validating system of safety, ensuring that every procedure minimizes risk through foresight and expert-level preparation.
Foundational Safety: Hazard Assessment
Understanding the specific risks associated with a compound is the critical first step in developing a robust safety protocol. 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a solid substance requiring careful handling to prevent exposure.[2] Based on available Safety Data Sheet (SDS) information for the compound and its close structural analogs, we can establish a clear hazard profile.
| Hazard Classification | GHS Code | Description | Primary Exposure Route | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Ingestion | [2][4] |
| Skin Irritation | H315 | Causes skin irritation. | Dermal Contact | [5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Ocular Contact | [5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Inhalation | [5] |
This profile dictates that our primary safety objective is to prevent the compound, particularly in its solid, powdered form, from coming into contact with skin and eyes, and to avoid the inhalation of any airborne particles.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is imperative to emphasize the role of engineering and administrative controls. PPE is the last line of defense.
-
Chemical Fume Hood: All weighing and handling of solid 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine must be performed within a properly functioning and certified chemical fume hood. This is the most effective way to control the inhalation of dust or aerosols.[6]
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination.
-
Hygiene Practices: Never eat, drink, or smoke in the laboratory.[3][7] Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[3]
The Core PPE Ensemble: A Multi-Barrier System
The selection of PPE must directly address the identified hazards. The following ensemble provides a comprehensive, multi-layered barrier against exposure.
Hand Protection: Preventing Dermal Absorption
Given the skin irritation hazard[5], robust hand protection is non-negotiable.
-
Recommendation: Double-gloving with chemically resistant gloves.
-
Causality: Double-gloving provides a critical safeguard; if the outer glove is breached, the inner glove continues to offer protection.[6] While nitrile gloves are a common laboratory choice, some related chemical families show poor compatibility.[1] Therefore, selecting a glove material like butyl rubber or checking the manufacturer's specific compatibility chart for chlorinated heterocyclic compounds is the most rigorous approach. Powder-free gloves are recommended to prevent the aerosolization of particles.[6][8]
Body Protection: Shielding from Contamination
-
Recommendation: A disposable, solid-front, back-closing gown with long, cuffed sleeves.
-
Causality: This design offers maximum coverage of personal clothing and skin.[6] The tight-fitting cuffs are essential for creating a seal with the inner glove, preventing any exposure at the wrist. A standard lab coat may be sufficient for low-volume solution work, but a disposable gown is superior when handling the solid compound.
Eye and Face Protection: Guarding Against Irritants
The risk of serious eye irritation necessitates stringent protection.[5]
-
Recommendation: Indirectly vented chemical safety goggles. For procedures with a higher risk of splashing (e.g., preparing stock solutions, large-scale reactions), a full-face shield must be worn in addition to safety goggles.[8][9]
-
Causality: Standard safety glasses do not provide an adequate seal against dust and splashes.[9] Goggles create a protective seal around the eyes. A face shield adds a further layer of protection for the entire face.
Respiratory Protection: A Necessary Precaution
-
Recommendation: All handling of the solid should occur in a fume hood, which typically negates the need for personal respiratory protection. However, in the event of a significant spill outside of a containment device, or if engineering controls are insufficient, respiratory protection is required.[6]
-
Causality: For emergency situations involving dust or aerosols, a minimum of an N95-rated filtering facepiece respirator is necessary to prevent inhalation of irritating particles.[6][8] Use of respirators requires enrollment in a respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.
Operational Plan: PPE Protocols
Procedural discipline is as important as the equipment itself. The following workflows minimize the risk of contamination during the donning and doffing of PPE.
Donning (Putting On) PPE Workflow
Caption: Sequential workflow for donning PPE to ensure full coverage.
Doffing (Removing) PPE Workflow
This sequence is designed to move from most contaminated to least contaminated, preventing self-exposure.
-
Outer Gloves: The most contaminated item. Remove carefully, turning them inside out.
-
Gown/Coat: Unfasten and peel away from the body, turning it inside out as it is removed.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove by the straps.
-
Inner Gloves: The final item to be removed.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Exposure Response
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3][10] |
| Skin Contact | Remove contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Waste Disposal Workflow
All contaminated materials must be treated as hazardous waste.
Caption: Step-by-step process for the safe disposal of hazardous waste.
Waste containers should be sealable, airtight, and clearly labeled from the moment the first item of waste is added.[1][11] Store these containers away from incompatible materials.
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a resilient safety culture that protects not only yourself but also your colleagues and your research.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 5-Chloro- 1,2,4 triazolo 4,3-a pyridine AldrichCPR 27187-13-9 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 5-Chloro- 1,2,4 triazolo 4,3-a pyridine AldrichCPR 27187-13-9 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pppmag.com [pppmag.com]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
